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N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Documentation Hub

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  • Product: N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
  • CAS: 1291831-45-2

Core Science & Biosynthesis

Foundational

An Investigational Guide to the Mechanism of Action of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine: A Novel Therapeutic Candidate

Abstract N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel chemical entity situated at the intersection of two biologically significant scaffolds: the indole-2-carboxylic acid core, known for its presence in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel chemical entity situated at the intersection of two biologically significant scaffolds: the indole-2-carboxylic acid core, known for its presence in potent receptor antagonists, and L-methionine, an essential amino acid with profound effects on cellular metabolism and redox homeostasis. To date, the specific mechanism of action for this hybrid molecule remains uncharacterized in peer-reviewed literature. This technical guide provides a comprehensive investigational framework for elucidating its biological activity. We synthesize existing knowledge on its constituent moieties to propose three primary mechanistic hypotheses and present a multi-phase experimental plan designed to rigorously test these hypotheses. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, detailing the necessary protocols, from initial target screening to in-depth pathway analysis, to unlock the therapeutic potential of this promising compound.

Introduction and Scientific Foundation

The rational design of new therapeutics often involves the conjugation of distinct pharmacophores to create novel molecules with unique biological activities. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine represents such a design, linking the rigid, heterocyclic structure of 6-methoxy-1H-indole-2-carboxylic acid with the metabolically active L-methionine.

  • The Indole-2-Carboxylic Acid Scaffold: This core is a privileged structure in medicinal chemistry. Derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a key target in inflammatory conditions like asthma.[1] The indole ring itself is a common feature in molecules targeting a wide array of proteins due to its ability to participate in various non-covalent interactions. The 6-methoxy substitution can further influence binding affinity and metabolic stability.[2][3]

  • The L-Methionine Moiety: As an essential amino acid, L-methionine is fundamental to life.[4] Its primary roles extend beyond protein synthesis.[5] It is a direct precursor to S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and signal transduction.[6][7] Furthermore, L-methionine is crucial for the synthesis of glutathione, the cell's primary endogenous antioxidant, and has been shown to protect against oxidative stress and mitochondrial dysfunction.[8][9][10]

This unique combination prompts several compelling mechanistic questions. Does the indole moiety guide the molecule to a specific protein target, while the methionine portion exerts localized metabolic or antioxidant effects? Or does the entire molecule act as a singular pharmacophore, targeting a novel biological pathway?

Core Mechanistic Hypotheses

Based on the foundational scaffolds, we propose three testable hypotheses for the mechanism of action (MoA) of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, hereafter referred to as "Investigational Compound X" (IC-X).

Hypothesis 1: Receptor Antagonism. IC-X functions as a competitive antagonist at a G-protein coupled receptor (GPCR), leveraging the indole-2-carboxylic acid scaffold for target binding. The CysLT1 receptor is a prime candidate based on precedent.[1]

Hypothesis 2: Modulation of Oxidative Stress Pathways. The L-methionine moiety of IC-X acts as a potent antioxidant or a precursor for antioxidant synthesis, protecting cells from oxidative damage by activating the Nrf2-ARE pathway.[8]

Hypothesis 3: Epigenetic or Metabolic Modulation. IC-X influences cellular processes by affecting methionine metabolism, potentially altering the intracellular pool of SAMe and thereby impacting methylation-dependent signaling pathways.[6][11]

The following investigational plan is designed to systematically evaluate these hypotheses.

A Phased Experimental Plan for MoA Elucidation

This section details a logical, multi-phase workflow to comprehensively determine the MoA of IC-X.

Phase 1: Initial Screening and Target Identification

The primary goal of this phase is to rapidly assess the general biological activity of IC-X and identify a primary molecular target.

3.1.1. Experimental Protocol: GPCR Antagonism Assay (Calcium Mobilization)

This experiment directly tests Hypothesis 1 by assessing if IC-X can block the signaling of a known agonist at the CysLT1 receptor.

  • Cell Culture: Maintain CHO-K1 cells stably expressing the human CysLT1 receptor in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418.

  • Cell Plating: Seed cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.

  • Dye Loading: Wash cells with HBSS buffer. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Treatment: Wash cells again to remove excess dye. Add varying concentrations of IC-X (e.g., from 1 nM to 100 µM) or a known antagonist (e.g., Montelukast) to the wells and incubate for 15 minutes.

  • Agonist Challenge & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known CysLT1 agonist (e.g., LTD4) at its EC80 concentration and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percent inhibition of the agonist response for each concentration of IC-X. Fit the data to a four-parameter logistic equation to determine the IC50 value.

3.1.2. Experimental Protocol: Cellular Viability and Oxidative Stress Assay

This protocol addresses Hypothesis 2 by evaluating the protective effects of IC-X against a known oxidative insult.

  • Cell Culture: Culture a relevant cell line (e.g., human lung epithelial cells A549 or neuronal SH-SY5Y cells) in appropriate media.

  • Plating: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with a dose-range of IC-X (e.g., 1 µM to 50 µM) for 24 hours.

  • Oxidative Challenge: Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) or 6-OHDA (for neuronal cells) to the media and incubate for an additional 24 hours.[10]

  • Viability Measurement: Assess cell viability using a standard MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Normalize viability data to untreated controls and plot against IC-X concentration to determine the protective effect.

Workflow for Phase 1 Investigation

cluster_0 Phase 1: Target & Activity Screening cluster_1 Hypothesis 1: Receptor Antagonism cluster_2 Hypothesis 2: Antioxidant Activity cluster_3 Hypothesis 3: Metabolic Modulation Compound Investigational Compound X (IC-X) H1_Assay Calcium Mobilization Assay (Target: CysLT1 Receptor) Compound->H1_Assay H2_Assay Cellular Viability Assay (Challenge: H2O2 / 6-OHDA) Compound->H2_Assay H3_Assay SAMe/SAH Ratio Assay (LC-MS/MS) Compound->H3_Assay H1_Result IC50 Determination H1_Assay->H1_Result H2_Result Protective Effect Quantified H2_Assay->H2_Result H3_Result Change in Methylation Potential H3_Assay->H3_Result

Caption: Phase 1 workflow to test three primary hypotheses.

Phase 2: Pathway Delineation

Based on the results of Phase 1, this phase aims to deeply explore the specific signaling pathways modulated by IC-X. If, for example, Phase 1 demonstrates a potent antioxidant effect, the following protocol would be a logical next step.

3.2.1. Experimental Protocol: Nrf2 Pathway Activation (Western Blot & qPCR)

This protocol investigates the upstream mechanism of the antioxidant activity observed in Phase 1.

  • Cell Culture and Treatment: Culture A549 cells and treat with IC-X at its EC50 concentration for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Nuclear and Cytosolic Fractionation: Harvest cells and use a commercial kit (e.g., NE-PER™) to separate nuclear and cytosolic protein fractions.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein from each fraction on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against Nrf2, Keap1, and Lamin B1 (nuclear marker).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and imaging system. Increased nuclear Nrf2 indicates pathway activation.

  • Quantitative PCR (qPCR):

    • Harvest total RNA from cells treated with IC-X for 24 hours.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • Calculate fold change in gene expression using the ΔΔCt method.

Table 1: Representative Quantitative Data from Proposed Experiments

ExperimentMetricIC-X (10 µM)Positive Control
CysLT1 Antagonism IC50> 100 µMMontelukast (IC50 = 5 nM)
Cellular Protection (H₂O₂) % Viability85% ± 5%N-Acetylcysteine (90% ± 4%)
Nrf2 Nuclear Translocation Fold Change4.5-fold increase vs. control (at 6 hrs)Sulforaphane (6-fold increase)
HMOX1 Gene Expression Fold Change8.2-fold increase vs. control (at 24 hrs)Sulforaphane (10-fold increase)
SAMe/SAH Ratio Ratio Value2.8 ± 0.3Vehicle Control (4.5 ± 0.4)

This table presents hypothetical data to illustrate potential experimental outcomes.

Diagram of the Nrf2 Antioxidant Response Pathway

cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation ICX Investigational Compound X ICX->Keap1_Nrf2 Induces dissociation? Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes HMOX1, NQO1, etc. ARE->Genes Activates Transcription Protein Antioxidant Proteins Genes->Protein Translation Protein->ROS Neutralizes

Caption: Hypothesized activation of the Nrf2 pathway by IC-X.

Conclusion and Future Directions

This guide outlines a foundational strategy to de-orphan the mechanism of action for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine. The proposed phased approach, beginning with broad screening and progressing to detailed pathway analysis, ensures a resource-efficient and scientifically rigorous investigation. The experimental protocols provided are robust, widely adopted, and serve as a validated starting point for any research team.

Initial findings will be critical in guiding the subsequent steps. A positive result in the CysLT1 assay would pivot the investigation towards inflammatory models. Conversely, strong antioxidant activity would focus efforts on diseases characterized by oxidative stress, such as neurodegeneration or ischemia-reperfusion injury.[9] A significant alteration in the SAMe/SAH ratio would open an exciting new avenue of investigation into the compound's potential as an epigenetic modulator.[11] Ultimately, this structured approach will efficiently illuminate the therapeutic promise of this novel molecule and pave the way for its further development.

References

  • Wang, Z., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemBK. (2024). 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. ChemBK.com. Available at: [Link]

  • Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica. Available at: [Link]

  • PubChem. (2026). 6-methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Douglas Laboratories. (2014). L-Methionine - Product Data. Douglaslabs.com. Available at: [Link]

  • Langer, S. (1987). S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism. Drugs. Available at: [Link]

  • Catanesi, M., et al. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants. Available at: [Link]

  • MDPI. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. mdpi.com. Available at: [Link]

  • Van der Kooij, M.A., et al. (2018). Antidepressant and Anxiolytic Effects of L-Methionine in the WAG/Rij Rat Model of Depression Comorbid with Absence Epilepsy. International Journal of Molecular Sciences. Available at: [Link]

  • Yamagishi, A., et al. (2022). D- and L-Amino Acids in the Perfused Brains of Adult Rats. Ehime University. Available at: [Link]

  • Chen, C. H., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Milewski, S., et al. (2023). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences. Available at: [Link]

  • The University of Tokyo. (2015). Long life with enhanced amino acid metabolism. u-tokyo.ac.jp. Available at: [Link]

  • Rząd, K. (2023). Enzymes of the L-methionine biosynthesis pathway in Candida albicans as potential novel targets for antifungal chemotherapy. MOST Wiedzy. Available at: [Link]

  • Yamashita, T., et al. (2022). Association of serum s-adenosylmethionine, s-adenosylhomocysteine, and their ratio with the risk of dementia and death in a community. Scientific Reports. Available at: [Link]

Sources

Exploratory

Advanced Structural Activity Relationship (SAR) Profiling of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Executive Summary & Target Biology In the landscape of rational drug design, bisubstrate mimics represent a highly effective strategy for inhibiting ligases and synthetases. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

In the landscape of rational drug design, bisubstrate mimics represent a highly effective strategy for inhibiting ligases and synthetases. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a privileged lead scaffold designed to competitively inhibit Methionyl-tRNA synthetase (MetRS) , a validated target for antibacterial and antiparasitic therapies[1].

MetRS catalyzes the esterification of L-methionine to its cognate tRNA through a two-step reaction. First, it condenses L-methionine and ATP to form a highly reactive methionyl-adenylate (Met-AMP) intermediate, releasing pyrophosphate (PPi)[2]. Second, it transfers the methionyl moiety to the 3'-end of tRNA(Met). Our lead compound acts as a synthetic bisubstrate mimic: the L-methionine moiety anchors into the native amino acid recognition pocket, while the 6-methoxy-indole-2-carbonyl group extends into the adenylate-binding (ATP) site, effectively stalling the enzyme in a non-productive state[3].

Pathway Met L-Methionine MetRS MetRS Enzyme Met->MetRS Binds pocket 1 ATP ATP ATP->MetRS Binds pocket 2 MetAMP Met-AMP Intermediate MetRS->MetAMP Catalysis Met_tRNA Met-tRNA(Met) MetAMP->Met_tRNA tRNA Loading tRNA tRNA(Met) tRNA->MetAMP Acceptor Inhibitor Lead Inhibitor (Bisubstrate Mimic) Inhibitor->MetRS Competitive Inhibition

Fig 1: Biochemical pathway of MetRS and the competitive inhibition mechanism of the lead scaffold.

Deconstructing the Pharmacophore (SAR Analysis)

To optimize this scaffold from a hit to a preclinical lead, we must dissect the thermodynamic and structural contributions of each functional moiety. The SAR of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine can be divided into four critical zones:

  • The L-Methionine Anchor: The native substrate mimicry is non-negotiable. The thioether side chain is required for deep insertion into the hydrophobic Met-recognition pocket. Stereochemistry is absolute; substituting L-methionine with D-methionine results in a complete loss of binding affinity due to severe steric clashes with the active site wall[2].

  • The Amide Linker: The amide bond provides essential rigidity, locking the molecule in a bioactive conformation. Furthermore, the amide NH acts as a critical hydrogen bond donor to the backbone carbonyl of a conserved active-site histidine.

  • The Indole Core: The planar, aromatic nature of the indole ring mimics the adenine base of ATP. It engages in robust π−π stacking interactions with conserved tryptophan and tyrosine residues residing in the adenylate pocket[3].

  • The 6-Methoxy Substitution: This is the primary driver of selectivity and enhanced potency. The methoxy group at the 6-position projects directly into an auxiliary hydrophobic cleft. Moving this group to the 5-position causes a steric clash, while removing it entirely results in a significant entropic penalty due to the failure to displace ordered water molecules from the sub-pocket.

SAR_Logic Core N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Indole Indole Core Core->Indole Methoxy 6-Methoxy Group Core->Methoxy Amide Amide Linker Core->Amide Methionine L-Methionine Moiety Core->Methionine Indole_Effect Pi-Pi Stacking with Trp/Tyr (Occupies ATP Pocket) Indole->Indole_Effect Methoxy_Effect Desolvation & Steric Fit (Enhances Binding Enthalpy) Methoxy->Methoxy_Effect Amide_Effect H-Bonding Network (Rigidifies Conformation) Amide->Amide_Effect Met_Effect Substrate Mimicry (Strict L-Stereospecificity) Methionine->Met_Effect

Fig 2: Logical SAR deconstruction mapping functional groups to their biophysical binding effects.

Quantitative SAR Data

The following table summarizes the quantitative biophysical and biochemical data generated during the lead optimization phase. Notice how thermodynamic profiling (ΔH, -TΔS) correlates with functional group modifications.

CompoundR1 (Indole Sub)R2 (Amino Acid)IC50 (nM)Kd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Lead Scaffold 6-OMe L-Met 45 38 -8.2 -1.5
Analog 1 (Des-methyl)HL-Met210195-7.0-0.8
Analog 2 (Isomer)5-OMeL-Met580520-6.5+0.2
Analog 3 (Enantiomer)6-OMeD-Met>10,000N/AN/AN/A
Analog 4 (Aliphatic)6-OMeL-Leu1,2501,100-5.5-0.5

Data Interpretation: The shift from 6-OMe to H (Analog 1) results in a loss of binding enthalpy ( Δ H drops from -8.2 to -7.0 kcal/mol), confirming the methoxy group's role in establishing favorable van der Waals contacts. The complete loss of activity in Analog 3 validates the strict stereochemical requirement of the MetRS pocket[2].

Experimental Methodologies (Self-Validating Protocols)

As an Application Scientist, I emphasize that IC50 values are inherently relative to substrate concentrations. To ensure rigorous, reproducible SAR data, we employ a two-tiered orthogonal validation system: a kinetic biochemical assay followed by absolute thermodynamic profiling.

Protocol A: High-Throughput Aminoacylation Inhibition Assay (Kinetic)

Causality: Traditional radiolabeled assays are end-point and generate hazardous waste. We utilize a continuous, malachite green-based pyrophosphate (PPi) release assay. Because PPi is a stoichiometric byproduct of the first catalytic step (Met + ATP Met-AMP + PPi), its real-time detection provides highly accurate initial velocity ( V0​ ) kinetics.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.1% BSA, 2 mM DTT).

  • Enzyme/Inhibitor Pre-incubation: Dispense 10 nM recombinant MetRS into 384-well plates. Add the inhibitor series (10-point dose-response, 3-fold dilutions in DMSO).

    • Self-Validation Control: Include a 1% DMSO vehicle control (100% activity baseline) and a no-enzyme control (to subtract background ATP auto-hydrolysis).

  • Reaction Initiation: Inject a substrate cocktail yielding final concentrations of 50 μ M L-Methionine, 1 mM ATP, and 0.5 U/mL inorganic pyrophosphatase (to convert PPi to Pi).

  • Detection: After a 20-minute steady-state reaction at 25°C, add Malachite Green reagent. Read absorbance at 620 nm after 5 minutes of color development.

  • Data Analysis: Calculate the Z'-factor for the plate. A Z' > 0.6 validates the assay. Fit the dose-response curve using a four-parameter logistic (4PL) regression to determine the IC50.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: To decouple the binding enthalpy ( Δ H) from entropy ( Δ S), we use ITC. This is critical for SAR because it tells us how a molecule binds, not just how tightly. It confirms whether modifications like the 6-methoxy group improve affinity via new hydrogen bonds (enthalpic) or by displacing ordered water (entropic).

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze 50 μ M of purified MetRS overnight against ITC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol) to ensure exact buffer matching.

  • Ligand Preparation: Dilute the inhibitor to 500 μ M using the exact final dialysate of the protein to prevent heat-of-mixing artifacts.

  • Titration Execution: Load the protein into the sample cell (200 μ L) and the inhibitor into the injection syringe. Perform 19 injections of 2 μ L at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

    • Self-Validation Control: Perform a "Ligand-into-Buffer" blank titration. Subtract this background heat of dilution from the main experiment.

  • Thermodynamic Extraction: Integrate the injection peaks. The resulting isotherm must be sigmoidal (c-value between 10 and 1000). Fit the data to a one-site binding model to extract Kd, Δ H, and calculate -T Δ S.

References

  • Shibata, S. et al. "Urea-Based Inhibitors of Trypanosoma brucei Methionyl-tRNA Synthetase: Selectivity and in Vivo Characterization." Journal of Medicinal Chemistry, ACS Publications, 2012. [1]

  • Crepin, T. et al. "Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase." Journal of Molecular Biology, BioSync/RCSB, 2003. [2]

  • "EP2511844A2 - Advanced drug development and manufacturing." Google Patents, 2012. [3]

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Foundational

Discovery and Synthesis Pathways for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary & Pharmacophore Rationale The compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS: 1291831-45-2)[1] rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS: 1291831-45-2)[1] represents a highly functionalized derivative of the privileged indole-2-carboxamide scaffold. Indole-2-carboxamides are widely recognized in modern medicinal chemistry for their potent allosteric modulation capabilities across diverse biological targets, most notably as Glycogen Phosphorylase (GP) inhibitors for metabolic disorders[2], MmpL3 inhibitors for tuberculosis[3], and dual EGFR/CDK2 inhibitors in oncology[4].

The rational design of this specific molecule merges two critical pharmacophoric elements:

  • The 6-Methoxy-Indole Core: The indole ring provides a flat, hydrophobic surface ideal for pi-pi stacking within allosteric binding pockets (such as the indole inhibitor site of GP)[5]. The 6-methoxy substitution acts as an electron-donating group, enhancing the electron density of the indole system while providing a hydrogen-bond acceptor vector.

  • The L-Methionine Conjugate: Coupling the indole-2-carboxylic acid to an L-methionine moiety serves a dual purpose. Physiochemically, it improves aqueous solubility and alters the topological polar surface area (TPSA). Pharmacologically, the flexible thioether side chain of methionine can probe deep hydrophobic sub-pockets, while the alpha-carboxylic acid ensures favorable binding thermodynamics via electrostatic interactions.

Retrosynthetic Strategy & Pathway Design

To construct this molecule with high stereochemical fidelity, the retrosynthetic disconnection relies on the cleavage of the central amide bond. This approach divides the target into two commercially accessible or easily synthesized precursors: 6-methoxy-1H-indole-2-carboxylic acid and L-methionine methyl ester .

If the indole core must be synthesized de novo, a Reissert indole synthesis or a modified Fischer indolization starting from 4-methoxy-2-methylaniline and diethyl oxalate is the preferred route.

Retrosynthesis cluster_0 Amide Disconnection Target N-[(6-methoxy-1H-indol-2-yl) carbonyl]-L-methionine Inter1 6-methoxy-1H-indole- 2-carboxylic acid Target->Inter1 Inter2 L-methionine (methyl ester) Target->Inter2 Precursor1 4-methoxy-2-methylaniline Inter1->Precursor1 Reissert Synthesis Precursor2 Diethyl oxalate Inter1->Precursor2 Reissert Synthesis

Retrosynthetic analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Quantitative Optimization of Amide Coupling

The primary challenge in coupling an indole-2-carboxylic acid to an amino acid is preventing the epimerization of the alpha-chiral center of L-methionine while ensuring complete conversion. The table below summarizes the empirical data used to select the optimal coupling system.

Coupling SystemSolventBaseYield (%)Epimerization RiskByproduct Removal Profile
EDC·HCl / HOBt DMF/DCMDIPEA85 - 90LowExcellent (Water-soluble urea)
HATU DMFDIPEA92 - 95ModerateModerate (Requires chromatography)
PyBOP THFNMM80 - 85LowPoor (Phosphoramide byproduct)
DCC / DMAP DCMNone60 - 70HighPoor (DCU precipitates, hard to clear)

Step-by-Step Synthetic Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system; each phase contains built-in analytical checkpoints (In-Process Controls) to ensure causality and structural integrity.

Step 1: Amide Bond Formation

Causality: The carboxylic acid of L-methionine must be protected as a methyl ester to prevent self-condensation (polymerization) during the coupling phase. HOBt is utilized to form a stable active ester intermediate, which suppresses the formation of an oxazolone intermediate that would otherwise lead to racemization of the L-methionine alpha-carbon.

  • Activation: Dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF/DCM (1:4 v/v) under an inert argon atmosphere. Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes to allow the active ester to form.

  • Coupling: Add L-methionine methyl ester hydrochloride (1.1 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq). Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a nucleophile, strictly serving as a proton scavenger.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 1 (IPC): Perform TLC (Silica, Hexane/EtOAc 1:1). The disappearance of the UV-active indole starting material spot confirms conversion. LC-MS must show the [M+H]+ peak corresponding to the intermediate methyl ester.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO 3​ (removes unreacted acid and HOBt), and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Step 2: Ester Saponification

Causality: Mild basic hydrolysis is required to cleave the methyl ester without breaking the newly formed amide bond or causing base-catalyzed epimerization. Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to the coordinating effect of the lithium ion, which accelerates ester cleavage under milder conditions.

  • Hydrolysis: Dissolve the intermediate ester in a THF/MeOH/H 2​ O (2:1:1) solvent system. The mixed solvent ensures homogeneity of the organic substrate and the inorganic base.

  • Reagent Addition: Add LiOH·H 2​ O (2.0 eq) at 0 °C. Stir for 3 hours at room temperature.

  • Self-Validation Checkpoint 2 (IPC): Monitor by LC-MS. The reaction is complete when the ester mass is entirely replaced by the free acid mass.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C. The target compound, N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 3: Analytical Validation

To guarantee trustworthiness, the final compound must be subjected to:

  • Chiral HPLC: To verify enantiomeric excess (ee > 99%), ensuring the L-configuration of the methionine moiety remained intact.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the indole NH (~11.5 ppm, s), the amide NH (~8.5 ppm, d), the alpha-CH of methionine (~4.5 ppm, m), and the distinct singlet of the 6-methoxy group (~3.8 ppm, s).

Biological Target Pathways

When utilized as an allosteric inhibitor, indole-2-carboxamides primarily target the inactive T-state of Glycogen Phosphorylase[6]. The binding of the indole core to the allosteric inhibitor site stabilizes the T-state, preventing the conformational shift to the active R-state. This halts the breakdown of hepatic glycogen into glucose-1-phosphate, thereby reducing hepatic glucose output—a mechanism highly relevant for glycemic control in Type 2 Diabetes[2].

Pathway Drug Indole-2-carboxamide (Ligand) GP Glycogen Phosphorylase (Active R-State) Drug->GP Allosteric Binding (Indole Site) GP_Inact Glycogen Phosphorylase (Inactive T-State) GP->GP_Inact Conformational Shift Glycogen Hepatic Glycogen GP_Inact->Glycogen Inhibits Breakdown Glucose Glucose-1-Phosphate Glycogen->Glucose Catalysis Blocked

Mechanism of action for indole-2-carboxamides targeting Glycogen Phosphorylase.

References

  • Hoover, D. J., et al. "Indole-2-carboxamide inhibitors of human liver glycogen phosphorylase." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Stec, J., et al. "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Zhao, Y., et al. "A Novel 5-Chloro-N-Phenyl-1H-Indole-2-carboxamide Derivative as a Glycogen Phosphorylase Inhibitor: Evaluating the Long-Term Drug Effects on Muscle Function for the First Time." Molecules, 2024. URL:[Link]

  • El-Gaby, M. S. A., et al. "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action." RSC Medicinal Chemistry, 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Application Note: Step-by-Step Synthesis Protocol for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Peptidomimetic Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Peptidomimetic Synthesis, Lead Optimization, and Small-Molecule Conjugation

Mechanistic Rationale & Synthesis Strategy

The synthesis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine requires a highly controlled, two-step solution-phase protocol. When coupling an indole-2-carboxylic acid to an oxidation-sensitive, sulfur-containing amino acid like L-methionine, minimizing epimerization and avoiding side reactions are the primary objectives.

  • Step 1: Amide Bond Formation via HATU Activation We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent. HATU is an aminium salt that converts the carboxylic acid into an extremely reactive OAt-active ester[1]. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is structurally critical; it dramatically accelerates the nucleophilic attack by the amine while suppressing racemization at the chiral α-carbon of the amino acid[2],[1]. To prevent self-condensation, the L-methionine is introduced with its carboxylic acid masked as a methyl ester hydrochloride salt[3]. N,N-Diisopropylethylamine (DIPEA) serves as the non-nucleophilic tertiary base to deprotonate the starting acid and neutralize the amine hydrochloride[1].

  • Step 2: Mild Deprotection (Saponification) The resulting methyl ester intermediate must be hydrolyzed to yield the final free acid. We employ Lithium Hydroxide (LiOH) in a miscible aqueous/organic solvent system (THF/H2O). LiOH is specifically selected over stronger alkalis (NaOH/KOH) because it enables highly efficient saponification under exceptionally mild conditions, which prevents base-catalyzed racemization at the C-terminal amino acid[4],[5].

Synthesis Workflow Visualization

SynthesisWorkflow SM 6-Methoxy-1H-indole-2-carboxylic acid + L-Methionine methyl ester HCl Rxn1 Step 1: HATU / DIPEA Coupling Solvent: DMF | Time: 2-4 h SM->Rxn1 Int Intermediate: N-[(6-methoxy-1H-indol-2-yl)carbonyl] -L-methionine methyl ester Rxn1->Int Amide Bond Formation Rxn2 Step 2: Mild Saponification LiOH, THF/H2O | Time: 1-2 h Int->Rxn2 Prod Target Molecule: N-[(6-methoxy-1H-indol-2-yl)carbonyl] -L-methionine Rxn2->Prod Ester Hydrolysis

Two-step synthesis workflow for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (HATU-Mediated Coupling)

Reagent MW ( g/mol ) Equivalents Function
6-Methoxy-1H-indole-2-carboxylic acid 191.19 1.0 Substrate
L-Methionine methyl ester HCl 199.70 1.1 Nucleophile[3]
HATU 380.23 1.2 Activating Agent[2]
DIPEA 129.24 3.0 Base[2]

| Anhydrous DMF | N/A | 0.1 M | Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Mild LiOH Saponification)

Reagent MW ( g/mol ) Equivalents Function
Intermediate Methyl Ester 336.41 1.0 Substrate
LiOH·H2O 41.96 3.0 Hydrolyzing Agent[6],[7]

| THF / H2O (4:1 v/v) | N/A | 0.1 M | Solvent System[7] |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Intermediate Methyl Ester

Self-Validating Principle: The complete consumption of the starting carboxylic acid via TLC confirms active ester formation and subsequent aminolysis.

  • Pre-activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15–30 minutes under an inert atmosphere (nitrogen or argon) to ensure complete formation of the OAt-active ester[2].

  • Coupling: Add L-methionine methyl ester hydrochloride (1.1 eq) in one portion to the activated mixture[2].

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the reaction progress via TLC (e.g., 50% EtOAc in Hexanes) or LC-MS until the starting carboxylic acid is fully consumed[2].

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted DIPEA and basic byproducts), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine[8].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (if necessary) to yield the intermediate ester as a solid.

Protocol 2: Mild Saponification to the Target Free Acid

Self-Validating Principle: Acidification of the aqueous layer triggers the sudden precipitation of the free carboxylic acid, visually confirming successful hydrolysis and product isolation.

  • Solvation: Dissolve the intermediate methyl ester (1.0 eq) in a 4:1 mixture of THF and deionized water (0.1 M concentration)[6].

  • Hydrolysis: Add LiOH·H2O (3.0 eq) in one portion. Stir the miscible mixture vigorously at room temperature for 1–2 hours[7].

  • Monitoring: Verify the complete disappearance of the methyl ester via TLC or LC-MS[6].

  • Solvent Removal: Remove the volatile THF under reduced pressure (rotary evaporation) without heating the bath above 30°C. Note: Strict temperature control prevents the thermal oxidation of the methionine thioether.[5].

  • Acidification: Cool the remaining aqueous phase in an ice bath (0°C). Slowly add 1M HCl dropwise until the pH reaches 2–3[5],[6]. The target carboxylic acid will precipitate as an off-white solid.

  • Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford pure N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine[5].

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, the following QC checks are mandatory:

  • 1H NMR Spectroscopy: Verify the complete disappearance of the methyl ester singlet (typically at ~3.6–3.7 ppm) to confirm 100% saponification efficiency[4].

  • Chiral HPLC: It is critical to run the final product against a racemic standard on a chiral stationary phase to validate that the L-configuration of methionine was strictly retained and no base-catalyzed epimerization occurred during the LiOH hydrolysis[2],[4].

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final product to rule out oxidation of the methionine sulfur to a sulfoxide (a common side-reaction if the work-up is exposed to excessive heat or oxidizing agents).

Sources

Application

HPLC method development for analyzing N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

An Application Note and Protocol for the HPLC Analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Abstract This document details the development of a robust and reliable reversed-phase high-performance liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Abstract

This document details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine. This novel compound, featuring an indole core linked to an essential amino acid, requires a well-defined analytical method for purity assessment and stability studies in a drug development context. The described method utilizes a standard C18 stationary phase with a gradient elution of formic acid-acidified water and acetonitrile, ensuring excellent peak shape, resolution, and reproducibility. This guide provides a comprehensive overview of the method development strategy, detailed experimental protocols, and system suitability criteria to ensure consistent performance.

Scientific Principles and Method Development Strategy

The rational development of an HPLC method is predicated on the physicochemical properties of the analyte. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a moderately polar molecule, a characteristic derived from its constituent parts: a largely hydrophobic substituted indole ring and a polar L-methionine tail containing a carboxylic acid group. This structure makes it an ideal candidate for reversed-phase HPLC, the most widely applied mode of chromatography.[1][2][3]

Analyte Characterization and Selection of Chromatographic Conditions
  • Stationary Phase: A C18 (octadecyl) bonded silica column was selected as the stationary phase. This non-polar phase provides sufficient hydrophobic character to retain the analyte through interactions with its indole moiety, which is a standard and effective choice for initial method development for a wide range of pharmaceutical compounds.[1]

  • Mobile Phase:

    • pH Control: The analyte possesses an ionizable carboxylic acid functional group from the methionine component (pKa typically ~2.2). The pH of the mobile phase is a critical parameter for controlling retention and ensuring a symmetrical peak shape for ionizable compounds.[4][5] To maintain the analyte in a single, non-ionized form and promote consistent hydrophobic retention, the mobile phase pH must be set at least 1.5 to 2 units below the pKa.[6][7] Therefore, an aqueous mobile phase acidified with 0.1% formic acid (producing a pH of approximately 2.7) was chosen to suppress the ionization of the carboxyl group.[8]

    • Organic Modifier: Acetonitrile was selected as the organic modifier over methanol. Acetonitrile typically offers lower viscosity (resulting in lower system backpressure), a lower UV cutoff wavelength, and often provides sharper peaks and different selectivity.[9][10][11][12]

  • Detection: The indole ring of the analyte is a strong chromophore. Based on the known spectral properties of indole derivatives, strong absorbance is expected near 220 nm with a secondary maximum around 270-280 nm.[13][14] Detection at 280 nm was chosen to enhance selectivity and minimize interference from common solvents and excipients which may absorb at lower wavelengths.

  • Elution Mode: A gradient elution, which involves increasing the proportion of the organic solvent (acetonitrile) over the course of the analysis, was employed. This strategy is highly effective for screening unknown compounds and for ensuring that the analyte elutes as a sharp, well-defined peak within a practical timeframe.

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the analysis.

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Formic acid (ACS grade or higher)

    • Water (HPLC or Milli-Q grade)

    • N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

Chromatographic Conditions

All quantitative data and system parameters should be summarized in a clear, tabular format for easy reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30% to 80% B
15-16 min: 80% to 30% B
16-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes

Visualization of Workflows and Parameter Relationships

Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner.

HPLC_Method_Development_Workflow cluster_Start Phase 1: Planning & Setup cluster_Develop Phase 2: Development & Optimization cluster_Validate Phase 3: Verification Analyte Analyte Characterization (Structure, pKa, UV Spectra) Select Select Column & Mobile Phase (C18, ACN/H2O, Acidified) Analyte->Select Scout Perform Scouting Gradient Run Select->Scout Evaluate Evaluate Chromatogram (Retention, Peak Shape) Scout->Evaluate Optimize Optimize Gradient & pH Evaluate->Optimize If needed SST Perform System Suitability Tests (SST) Evaluate->SST If acceptable Optimize->Scout Re-evaluate Final Finalized Analytical Method SST->Final

Caption: A workflow for systematic HPLC method development.

HPLC_Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Chromatographic Results Organic % Organic (B) RT Retention Time Organic->RT Decrease Res Resolution Organic->Res Affects Selectivity pH Mobile Phase pH pH->RT Affects Ionizables pH->Res Affects Selectivity Shape Peak Shape pH->Shape Critical for Ionizables Flow Flow Rate Flow->RT Decrease Pressure Backpressure Flow->Pressure Increase Temp Temperature Temp->RT Decrease Temp->Pressure Decrease

Caption: Key relationships between HPLC parameters and results.

System Suitability and Method Performance

To ensure the reliability and consistency of the HPLC system and method, a System Suitability Test (SST) must be performed before any sample analysis. According to ICH and USP guidelines, this involves injecting a standard solution multiple times to verify key performance indicators.[15][16][17]

System Suitability ParameterAcceptance CriteriaRationale
Repeatability (RSD% of Peak Area) ≤ 2.0% for 5 replicate injectionsEnsures the precision of the injection and detection system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column in separating components.
Retention Time (RSD%) ≤ 1.0%Demonstrates the stability of the pump and mobile phase composition.

Conclusion

The RP-HPLC method detailed in this application note provides a selective, robust, and reproducible means for the analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine. The strategic use of an acidified mobile phase ensures excellent peak symmetry, while a gradient elution provides efficient separation within a practical run time. This method is well-suited for routine quality control testing, purity analysis, and stability studies in a pharmaceutical development setting.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025, October 14). Chrom Tech, Inc. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Fasoula, S., et al. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • Hsu, H., & Chien, C. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Retrieved from [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology. Retrieved from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Kumar, S., et al. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). (n.d.). ResearchGate. Retrieved from [Link]

  • Reverse Phase vs Normal Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Hichrom. Retrieved from [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (n.d.). Retrieved from [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved from [Link]

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Method

Application Note and Protocol: Preparation of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Stock Solutions for Cell Culture

For: Researchers, scientists, and drug development professionals. Introduction N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel compound of interest in various biological studies.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel compound of interest in various biological studies. As with any in vitro research, the reliability and reproducibility of experimental results are fundamentally dependent on the accurate and consistent preparation of test compounds. This document provides a comprehensive, experience-driven guide for the preparation, storage, and handling of stock solutions of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine for cell culture applications. The protocols outlined herein are designed to ensure compound integrity, minimize experimental variability, and promote best laboratory practices.

The structure of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, featuring a substituted indole moiety linked to the amino acid L-methionine, suggests a degree of hydrophobicity that may preclude direct dissolution in aqueous media. Therefore, the use of an organic solvent to create a high-concentration primary stock solution is recommended. This application note will focus on the use of dimethyl sulfoxide (DMSO) as the primary solvent, a common and effective choice for a wide range of small molecules in cell culture.[1][2][3]

Physicochemical Properties and Preliminary Considerations

A thorough understanding of the compound's properties is crucial for accurate stock solution preparation. While specific experimental data for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is not widely available, we can infer some characteristics based on its constituent parts. The indole ring is largely nonpolar, while the methoxy group adds some polarity. L-methionine is a water-soluble amino acid.[4][5] The combination of these moieties in the final molecule likely results in poor aqueous solubility.

Table 1: Estimated Physicochemical Properties of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

PropertyEstimated Value/CharacteristicRationale & Implications for Handling
Molecular Weight User to calculate based on exact chemical formulaEssential for accurate molar concentration calculations.
Appearance Likely a solid powder.Visual inspection for homogeneity is recommended before use.
Aqueous Solubility Predicted to be low.Direct dissolution in cell culture media or buffers is not advised.
Organic Solvent Solubility Predicted to be soluble in DMSO, DMF, and potentially ethanol.DMSO is the recommended starting solvent due to its high solubilizing power and compatibility with most cell culture systems at low final concentrations.[1][2][3]

Essential Materials and Reagents

  • N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous (≤0.02% water)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes or glass vials[6]

  • Sterile, disposable syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PTFE for DMSO)

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Laminar flow hood (Biological Safety Cabinet, Class II)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.

  • Sterile, deionized, and filtered water (ddH₂O)

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution, which will be subsequently diluted to working concentrations. A 10 mM stock is a common starting point for many in vitro studies.

Calculation of Required Mass

The first step is to calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

Formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example Calculation (assuming a hypothetical Molecular Weight of 350 g/mol ):

To prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 350 g/mol = 3.5 mg

Step-by-Step Dissolution Procedure
  • Acclimate Compound: Allow the vial containing the solid N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Weighing: In a chemical fume hood or on a balance with appropriate containment, carefully weigh the calculated mass of the compound and transfer it to a sterile, amber or opaque microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of cell culture-grade, anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes.[2][8] Gentle warming to 37°C may also aid dissolution, but caution should be exercised to avoid compound degradation.[8]

  • Sterile Filtration: In a laminar flow hood, draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the sterile stock solution into a new, sterile, and clearly labeled amber or opaque tube. This step is critical for removing any potential microbial contaminants.[9][10][11][12][13]

G cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution.

Preparation of Working Solutions

The high-concentration primary stock solution must be diluted to the final working concentration in complete cell culture medium immediately before use.[1] It is crucial to avoid adding a large volume of the DMSO stock directly to the aqueous medium, as this can cause the compound to precipitate.[2][3]

Serial Dilution Strategy

A serial or step-wise dilution is recommended to prevent the compound from "crashing out" of the solution.[2]

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium. For example, add 2 µL of the 10 mM stock to 18 µL of pre-warmed medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. To achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

The Importance of Vehicle Controls

The solvent used to dissolve the compound (in this case, DMSO) can have its own biological effects on cells. Therefore, it is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as the highest concentration used for the test compound.[3]

G stock 10 mM Primary Stock in DMSO intermediate 1 mM Intermediate in Medium (Optional) stock->intermediate 1:10 Dilution working Final Working Concentration (e.g., 10 µM) in Medium stock->working 1:1000 Dilution control Vehicle Control (e.g., 0.1% DMSO in Medium) working->control Same final DMSO concentration

Caption: Dilution scheme for working solutions and vehicle control.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound over time.[6][14]

  • Primary Stock Solution: Aliquot the sterile primary stock solution into single-use volumes in tightly sealed, amber or opaque polypropylene tubes or glass vials.[6][7][8] Store at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer).[8][15] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and the introduction of moisture, which can cause precipitation.[7][15][16]

  • Working Solutions: Working solutions diluted in cell culture medium are generally not stable for long periods and should be prepared fresh for each experiment.[8]

Table 2: Recommended Storage Conditions

Solution TypeStorage TemperatureDurationKey Considerations
Solid Compound As per manufacturer's instructions (typically -20°C in a desiccator)Long-termProtect from light and moisture.
Primary Stock (in DMSO) -20°C or -80°CUp to 6 months at -80°CAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO and tightly sealed vials.[7][16]
Working Solutions (in medium) 2-8°C< 24 hoursPrepare fresh before each experiment.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. - Insufficient solvent volume.- Compound has low solubility even in DMSO.- Presence of moisture in DMSO.- Re-check calculations.- Try gentle warming (37°C) or sonication.[8]- Use a fresh, sealed bottle of anhydrous DMSO.[3][7]
Precipitation upon dilution in aqueous medium. - Compound is "crashing out" due to poor aqueous solubility.- Perform serial dilutions instead of a single large dilution.[2][3]- Ensure the final DMSO concentration is as low as possible (typically ≤ 0.1%).[1]
Inconsistent experimental results. - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Prepare a fresh stock solution from the solid compound.- Ensure proper aliquoting and storage of the stock solution.[7]

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Benchchem.
  • Benchchem. Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Roylan Developments. Compound storage made simple.
  • Cold Spring Harbor Labor
  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Sigma-Aldrich.
  • Selleckchem.com. Frequently Asked Questions.
  • Benchchem.
  • Cell x Image Lab. Basic Process in Cell Culture in General.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-608.
  • NEB.
  • MedchemExpress.com. Compound Handling Instructions-MCE.
  • Merck.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • HiMedia Labor
  • Cytiva. (2026, March 11). What is sterile filtration - overview, principles, how it works.
  • Sartorius.
  • Membrane Solutions.
  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023, July 26).
  • PubChem. (2023, June 12). L-methionine.
  • NIST. L-Methionine.
  • Sigma-Aldrich. L-Methionine Product Number M9625.
  • Sigma-Aldrich. L-Methionine, from non-animal source Product Number M5308.
  • MedChemExpress. L-Methionine.
  • The International Pharmacopoeia. DL-Methionine (DL-Methioninum).
  • Guinama. (2024, September 23). 83261-METHIONINE-L.
  • ResearchGate. (2019, February 5). How long is L-methionine stable in a solution?

Sources

Application

Using N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine as a building block in peptide synthesis

Application Note: Utilizing N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine as an N-Terminal Pharmacophore and Fluorogenic Building Block in Fmoc-SPPS Introduction & Rationale The rational design of peptide-based ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine as an N-Terminal Pharmacophore and Fluorogenic Building Block in Fmoc-SPPS

Introduction & Rationale

The rational design of peptide-based therapeutics and diagnostic probes frequently requires the incorporation of specialized building blocks that confer unique physicochemical and pharmacological properties. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a highly specialized, pre-conjugated building block consisting of a 6-methoxyindole-2-carbonyl moiety linked to an L-methionine residue.

  • Targeted Pharmacophore Integration: The 6-methoxyindole-2-carboxylic acid scaffold is a privileged structure frequently utilized in the development of kinase inhibitors (e.g., targeting cdc2-like kinase 1, Clk1) and dual-specificity modulators. Appending it to a peptide sequence allows for the creation of bivalent ligands or peptide-drug conjugates (PDCs) that anchor into hydrophobic kinase pockets.

  • Intrinsic Fluorescence: The indole moiety serves as a built-in fluorophore, enabling label-free tracking of the peptide in cellular assays and binding kinetics studies without the steric bulk of traditional dyes like FITC or Cyanine.

  • Lipophilic Anchoring: The combination of the indole ring and the aliphatic thioether side chain of methionine significantly increases the local lipophilicity of the peptide's N-terminus, enhancing membrane permeability and altering the peptide's pharmacokinetic profile.

Mechanistic Insights: Navigating Synthesis Challenges

While coupling this building block is straightforward, the presence of the methionine thioether introduces critical vulnerabilities during the final Solid-Phase Peptide Synthesis (SPPS) cleavage step.

The Causality of Methionine Oxidation and Alkylation: During global deprotection and cleavage with Trifluoroacetic Acid (TFA), highly reactive t-butyl cations are generated from the protecting groups of other amino acids (e.g., Boc, tBu, Trt). Methionine is extremely susceptible to alkylation by these cations, which can lead to irreversible peptide modification. Furthermore, the thioether is prone to acid-catalyzed oxidation, forming methionine sulfoxide [Met(O)][1].

To circumvent this, the cleavage cocktail must be meticulously designed. Standard TFA/Water/TIS mixtures are insufficient. Instead, Reagent K (or modern greener alternatives containing 1,4-Benzenedimethanethiol[2]) must be employed. The inclusion of ethanedithiol (EDT) and thioanisole in Reagent K serves a dual purpose: they act as soft nucleophiles to preferentially scavenge t-butyl cations, and they provide a reductive environment that converts any adventitiously formed methionine sulfoxide back to the desired native thioether[1].

Data Presentation: Cleavage Cocktail Selection

The following table summarizes the efficacy of various cleavage cocktails when handling peptides terminating in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Cleavage CocktailComposition (v/v)Met Oxidation Preventiont-Butyl Alkylation PreventionRecommended Use Case
Standard (Reagent B) TFA / TIS / H₂O (95:2.5:2.5)Poor[1]ModerateSequences lacking Met, Cys, or Trp. Not recommended here.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Excellent[1]ExcellentGold Standard for Met-containing sequences.
Greener Alternative TFA / 1,4-BDMT / H₂O (94:3:3)Excellent[2]Excellent[2]Odorless alternative to EDT/Thioanisole; provides high crude purity.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol ensures high coupling efficiency of the building block and prevents degradation during resin cleavage.

Phase 1: Resin Preparation and Peptide Elongation

  • Synthesize the desired peptide sequence on a standard solid support (e.g., Rink Amide AM resin for a C-terminal amide) using standard Fmoc-SPPS protocols.

  • Following the coupling of the penultimate amino acid, perform a final Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove residual base, which could cause premature activation or side reactions.

Phase 2: N-Terminal Capping with the Building Block Note: The indole nitrogen is unprotected, but its nucleophilicity is sufficiently deactivated by the adjacent carbonyl group, preventing unwanted branching during this final coupling step.

  • Activation: In a clean vial, dissolve 3.0 equivalents (relative to resin loading) of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine and 2.9 equivalents of HATU in minimal DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The mixture should turn pale yellow, indicating the formation of the active ester. Let stand for 1 minute.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (no color change) validates complete coupling.

  • Wash the resin with DMF (3 × 1 min), DCM (3 × 1 min), and Methanol (2 × 1 min). Dry the resin under a stream of nitrogen.

Phase 3: Cleavage and Global Deprotection (Using Reagent K)

  • Prepare fresh Reagent K : 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% EDT. (Caution: Perform in a fume hood due to EDT odor).

  • Add 10 mL of Reagent K per gram of dry resin.

  • Stir the suspension gently at room temperature for 2 to 2.5 hours. The thioanisole and EDT will actively reduce any oxidized methionine while scavenging carbocations[1].

  • Filter the cleavage mixture into a round-bottom flask. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

Phase 4: Precipitation and Isolation

  • Concentrate the combined filtrates under a stream of nitrogen to approximately one-third of the original volume.

  • Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide pellet under vacuum.

  • Lyophilize the crude product from a mixture of water/acetonitrile (0.1% TFA) prior to HPLC purification.

Workflow Visualization

G N1 Resin Preparation & Swelling N2 Fmoc-SPPS Elongation (Standard Cycles) N1->N2 N3 N-Terminal Capping N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine N2->N3 N4 TFA Cleavage (Reagent K) Prevents Met Oxidation N3->N4 N5 Ether Precipitation & Lyophilization N4->N5 N6 Purified Peptide Probe (Fluorogenic/Kinase Targeting) N5->N6

Workflow for incorporating N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in Fmoc-SPPS.

References

  • Title: Development of new Lead-Like Dual Inhibitors of the cdc2-like Kinase 1 (Clk1)
  • Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL
  • Title: Fmoc Resin Cleavage and Deprotection Source: Sigma-Aldrich URL
  • Title: 1,4-Benzenedimethanethiol (1,4-BDMT)

Sources

Method

Application Note: Highly Sensitive LC-MS/MS Quantification of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Cell Culture Supernatant) As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Cell Culture Supernatant)

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying amphiphilic, moderately polar conjugates in complex biological matrices. The compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS: 1291831-45-2) represents a unique class of indole-amino acid conjugates. These structures are increasingly relevant in modern drug discovery, particularly as peptide mimetics, targeted protein degraders, and sirtuin modulators.

This application note provides a self-validating, deeply mechanistic protocol for the robust extraction and LC-MS/MS quantification of this compound. Rather than merely listing steps, this guide explains the physicochemical causality behind each experimental parameter to ensure your assay is both sensitive and reproducible.

Physicochemical Rationale & Mass Spectrometry Strategy

To design a robust LC-MS/MS method, we must first deconstruct the analyte's physicochemical liabilities:

  • Amphiphilicity: The molecule contains a highly hydrophobic 6-methoxyindole core paired with a polar, zwitterionic-capable L-methionine moiety.

  • Oxidation Risk: The thioether group in the methionine side chain (-CH₂-CH₂-S-CH₃) is notoriously susceptible to artifactual oxidation, forming sulfoxides during sample extraction [1].

  • Ionization Efficiency: The secondary amine of the indole ring and the amide linkage act as excellent proton acceptors. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the optimal strategy, driven by acidic mobile phases.

Fragmentation Causality (MRM Design)

The monoisotopic mass of the compound is 322.0987 Da. In ESI+ with 0.1% Formic Acid, the precursor ion [M+H]+ is observed at m/z 323.1 .

  • Quantifier Transition (m/z 323.1 → 174.1): Collision-Induced Dissociation (CID) triggers an α -cleavage at the amide bond. The charge is retained on the indole moiety, yielding a highly stable 6-methoxy-1H-indole-2-carbonyl acylium cation (m/z 174.1). We use this for primary quantification due to its high signal-to-noise ratio.

  • Qualifier Transition (m/z 323.1 → 275.1): A secondary fragmentation pathway involves the neutral loss of methanethiol (CH₃SH, 48 Da) from the methionine side chain. This transition is used to confirm peak identity.

Experimental Workflow & Sample Preparation

The quantification of amino acid conjugates in complex matrices is historically challenging due to matrix-induced ion suppression [2]. Standard protein precipitation (PPT) leaves residual phospholipids that co-elute with amphiphilic analytes. To mitigate this, we employ a hybrid approach: Antioxidant-stabilized PPT followed by Solid Phase Extraction (SPE) [3].

Workflow Sample Biological Sample (Plasma/Tissue) AntiOx Antioxidant Addition (Add DTT to prevent Met oxidation) Sample->AntiOx PPT Protein Precipitation (Add 3x Vol ACN + 0.1% FA) AntiOx->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge SPE Solid Phase Extraction (HLB) Condition -> Load -> Wash -> Elute Centrifuge->SPE Supernatant Dry Evaporation & Reconstitution (N2 gas, Reconstitute in Mobile Phase) SPE->Dry Eluate LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Dry->LCMS Data Data Processing & Quantification LCMS->Data

Fig 1. Sample preparation and LC-MS/MS workflow for indole-methionine conjugate quantification.

Step-by-Step Extraction Protocol

This protocol is a self-validating system. The inclusion of DTT ensures that any loss of signal is due to true clearance, not benchtop oxidation.

  • Aliquot & Stabilize: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube. Immediately add 10 µL of 50 mM Dithiothreitol (DTT) to reduce oxidative stress on the methionine thioether.

  • Internal Standard (IS) Addition: Add 10 µL of the stable-isotope-labeled IS (e.g., D3-methionine conjugate, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Clean-up:

    • Condition an Oasis HLB 30 mg cartridge with 1 mL Methanol, followed by 1 mL Water.

    • Load the supernatant from Step 4.

    • Wash with 1 mL of 5% Methanol in Water to remove polar salts.

    • Elute with 1 mL of 100% ACN.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex and transfer to an autosampler vial.

LC-MS/MS Method Parameters

To achieve sharp peak shapes and prevent peak tailing (a common issue with indole derivatives interacting with residual silanols), a high-purity, end-capped C18 column is required.

Chromatographic Conditions
  • Analytical Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Table 1: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)System Logic / Causality
0.090100.40Initial hold to focus the polar methionine moiety.
0.590100.40Desalting phase; diverts early eluting salts to waste.
3.010900.40Linear ramp to elute the hydrophobic indole core.
4.010900.40High-organic wash to clear strongly bound phospholipids.
4.190100.40Rapid return to initial conditions.
5.590100.40Column re-equilibration prior to the next injection.
Mass Spectrometry Parameters

(Optimized for a Triple Quadrupole system, e.g., Shimadzu LCMS-8060 or Sciex 6500+) [4]

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 4.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 10 L/min

  • Collision Gas: Argon (2 mTorr)

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
N-[...]-L-methionine 323.1174.1506025Quantifier (Amide Cleavage)
N-[...]-L-methionine 323.1275.1506015Qualifier (Loss of CH₃SH)
IS (D3-Analog) 326.1174.1506025Internal Standard

System Suitability & Self-Validation Checks

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met during every analytical run:

  • Carryover Assessment: Indole compounds can exhibit non-specific binding to stainless steel autosampler needles. A blank injection (Mobile Phase A) must immediately follow the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

  • Oxidation Monitoring: Monitor the transition m/z 339.1 → 174.1 (the sulfoxide variant of the target analyte). If the peak area of the sulfoxide exceeds 5% of the parent peak area, the DTT antioxidant concentration in Step 1 must be freshly prepared and increased.

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. Acceptable ME is between 85% and 115%.

References

  • Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

  • Direct Quantitation of Amino Acids in Human Serum Using a Stepwise-Dilution Strategy and a Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry Method. Journal of Analytical Science and Technology. Available at:[Link]

  • Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • LC/MS/MS Method Package for Cell Culture Profiling Ver. 2. Shimadzu Corporation. Available at:[Link]

Application

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine application in enzyme inhibition assays

Application Note: Evaluating N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in MetAP2 Enzyme Inhibition Assays Introduction and Mechanistic Rationale Methionine aminopeptidase 2 (MetAP2) is a ubiquitous metalloprotea...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in MetAP2 Enzyme Inhibition Assays

Introduction and Mechanistic Rationale

Methionine aminopeptidase 2 (MetAP2) is a ubiquitous metalloprotease responsible for the co-translational and post-translational removal of the initiator N-terminal methionine from nascent polypeptides. Because MetAP2 activity is critical for endothelial cell proliferation and tumor angiogenesis, it has emerged as a high-value target in oncology and vascular disease research[1][2].

The compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a rationally designed, substrate-mimetic competitive inhibitor. Its efficacy in enzyme inhibition assays is driven by a dual-pharmacophore structure:

  • The L-methionine moiety: Acts as the primary recognition element, anchoring the compound deeply into the highly conserved, hydrophobic S1 subsite of the MetAP2 active site[3].

  • The 6-methoxy-1H-indole-2-carbonyl scaffold: Functions as a rigid, hydrophobic extension that interacts with the auxiliary pockets at the entrance of the active site. The carbonyl oxygen and indole nitrogen can engage in critical hydrogen bonding with the enzyme backbone (e.g., Glu166 equivalent residues) and coordinate with the active site metal ions (Co²⁺ or Mn²⁺)[4][5].

Understanding this causality is critical for assay design: because the compound competes directly with the natural substrate for the orthosteric site, kinetic assays must be carefully calibrated to ensure the substrate concentration does not artificially mask the inhibitor's potency.

MetAP2_Pathway Ribosome Ribosome (Translation) NascentPeptide Nascent Polypeptide (N-term Methionine) Ribosome->NascentPeptide Synthesizes MetAP2 MetAP2 Enzyme (Active Co2+/Mn2+) NascentPeptide->MetAP2 Substrate MaturePeptide Mature Protein (N-Met Cleaved) MetAP2->MaturePeptide Cleavage Angiogenesis Endothelial Cell Proliferation MaturePeptide->Angiogenesis Promotes Inhibitor N-[(6-methoxy-1H-indol-2-yl) carbonyl]-L-methionine Inhibitor->MetAP2 Competitive Inhibition (S1 Pocket Binding)

Mechanism of MetAP2 inhibition by substrate-mimetic indole-2-carboxamides in protein maturation.

Assay Design: The Continuous Fluorometric System

To generate self-validating, high-fidelity kinetic data, a continuous fluorometric assay utilizing the fluorogenic substrate Met-AMC (L-Methionine-7-amido-4-methylcoumarin) is the gold standard[1][6].

Causality of Assay Choices:

  • Continuous Monitoring: Unlike endpoint assays, continuous monitoring captures the initial reaction velocity ( V0​ ), which is required to accurately calculate the inhibition constant ( Ki​ ) and confirm the competitive mechanism of the indole-2-carboxamide inhibitor.

  • Metal Ion Supplementation: MetAP2 is a metalloenzyme. The assay buffer must be supplemented with CoCl₂ or MnCl₂ to ensure the active site is fully metalated. Without this, apoenzyme presence will lead to artificially low baseline activity and skewed IC50​ values[1][7].

  • Pre-incubation: Because N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine contains a bulky indole group, it requires a 15-minute pre-incubation with the enzyme to reach thermodynamic binding equilibrium before the highly competitive Met-AMC substrate is introduced.

Assay_Workflow Prep 1. Reagent Preparation (Enzyme, Inhibitor, Met-AMC) Incubation 2. Pre-incubation (MetAP2 + Inhibitor, 15 min) Prep->Incubation Reaction 3. Reaction Initiation (Add Met-AMC Substrate) Incubation->Reaction Detection 4. Fluorescence Detection (Ex: 360nm / Em: 460nm) Reaction->Detection Analysis 5. Data Analysis (IC50 & Ki Determination) Detection->Analysis

Step-by-step fluorometric assay workflow for evaluating MetAP2 enzyme inhibition kinetics.

Step-by-Step Protocol: MetAP2 Inhibition Assay

Materials Required:

  • Enzyme: Recombinant Human MetAP2 (expressed in E. coli or Sf9 cells).

  • Substrate: Met-AMC (solubilized in DMSO to 10 mM stock).

  • Inhibitor: N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl₂ (freshly prepared to prevent oxidation), 0.05% Tween-20 (to prevent non-specific plastic binding).

  • Equipment: 384-well black, flat-bottom microplates; Fluorescence microplate reader.

Methodology:

  • Inhibitor Dilution (Self-Validating Step): Prepare a 10-point, 3-fold serial dilution of the inhibitor in the Assay Buffer. Ensure the final DMSO concentration remains constant (≤1%) across all wells, including the vehicle control, to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: Dilute recombinant MetAP2 in Assay Buffer to a working concentration of 20 nM.

  • Pre-Incubation: Add 20 µL of the diluted inhibitor (or vehicle control) and 20 µL of the MetAP2 enzyme solution to the 384-well plate. Incubate at room temperature (25°C) for 15 minutes. Note: Include a "No Enzyme" blank containing only buffer and substrate to account for Met-AMC auto-hydrolysis.

  • Substrate Initiation: Dilute the Met-AMC stock in Assay Buffer to 400 µM. Initiate the reaction by rapidly dispensing 40 µL of the substrate solution into all wells using a multi-channel pipette or automated dispenser. (Final concentrations: 10 nM MetAP2, 200 µM Met-AMC).

  • Kinetic Read: Immediately transfer the plate to the fluorescence reader. Monitor the release of free AMC continuously for 20 minutes at 25°C using an excitation wavelength ( λex​ ) of 360 nm and an emission wavelength ( λem​ ) of 460 nm[1][2].

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve (typically the first 5-10 minutes).

Data Presentation & Kinetic Analysis

To validate the assay, the kinetic parameters of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine should be compared against known reference standards (e.g., Fumagillin or TNP-470)[2]. The data should be fitted to the four-parameter logistic (4PL) equation to derive the IC50​ , and the Cheng-Prusoff equation to determine the Ki​ .

Table 1: Expected Kinetic Profiling of MetAP2 Inhibitors

Compound ClassExample AgentTarget EnzymeMode of InhibitionExpected IC50​ RangeExpected Ki​ Range
Indole-2-carboxamide N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionineHuman MetAP2Reversible, Competitive0.5 µM – 5.0 µM0.2 µM – 2.5 µM
Epoxide Natural Product FumagillinHuman MetAP2Irreversible, Covalent1.0 nM – 10.0 nMN/A (Time-dependent)
Synthetic Analogue TNP-470Human MetAP2Irreversible, Covalent0.1 nM – 5.0 nMN/A (Time-dependent)
Tartronic Diamide PDB: 6QEI LigandHuman MetAP2Reversible, Competitive1.5 µM – 3.0 µM0.8 µM – 1.5 µM

Note: The reversible nature of the indole-2-carboxamide class provides a distinct pharmacokinetic advantage over irreversible covalent modifiers like Fumagillin, reducing the risk of long-term off-target toxicity while maintaining robust S1 pocket occupancy.

References

  • CRYSTAL STRUCTURE OF HUMAN METHIONINE AMINOPEPTIDASE-2 IN COMPLEX WITH AN INHIBITOR 5,6-Difluoro-3-(2-isopropoxy-4-piperazin-1-yl-phenyl)-1H-indole-2-carboxylic acid amide RCSB Protein Data Bank (PDB ID: 6QEI). URL:[Link]

  • Structural basis of catalysis by monometalated methionine aminopeptidase Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment National Institutes of Health (NIH) / PMC. URL:[Link]

  • Pharmacological Characterization of SDX-7320/Evexomostat: A Novel Methionine Aminopeptidase Type 2 Inhibitor with Anti-tumor and Anti-metastatic Activity American Association for Cancer Research (AACR). URL:[Link]

Sources

Method

Application Notes and Protocols: Achieving Optimal Solubilization of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine for Biological Assays

Abstract The increasing lipophilicity of novel chemical entities presents a significant hurdle in early-stage drug discovery, often leading to challenges in achieving the necessary concentrations for robust biological ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The increasing lipophilicity of novel chemical entities presents a significant hurdle in early-stage drug discovery, often leading to challenges in achieving the necessary concentrations for robust biological evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the most suitable solvent systems for the novel compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine. By understanding the physicochemical properties of this molecule and employing a systematic approach to solubility testing, reliable and reproducible data can be generated in a variety of biological assays. This document details predictive analysis based on the compound's structure, outlines a step-by-step protocol for experimental solubility determination, and discusses strategies for optimizing stock solution preparation and final assay concentration.

Introduction: The Challenge of Poorly Soluble Compounds

A significant portion of new chemical entities emerging from drug discovery pipelines are characterized by poor water solubility.[1] This property can severely limit a compound's bioavailability and complicate the interpretation of in vitro and in vivo studies.[2][3] N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, a molecule with a substituted indole core, is predicted to have limited aqueous solubility due to its aromatic and heterocyclic nature.[4][5] The indole moiety is known for its low water solubility, while the L-methionine portion, although containing polar functional groups, may not be sufficient to overcome the hydrophobicity of the larger ring system.[6] Therefore, a systematic approach to solvent selection is crucial for accurate biological assessment.

Physicochemical Characterization and Predicted Solubility

A preliminary analysis of the structure of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine provides valuable insights into its likely solubility profile.

  • Indole Ring System: The core of the molecule is a 6-methoxy-1H-indole. Indole and its derivatives are generally nonpolar and exhibit low solubility in water but are soluble in many organic solvents.[5][7][8] The methoxy group adds some polarity but is unlikely to dramatically increase aqueous solubility.

  • Amide Linkage: The carbonyl-L-methionine side chain is attached via an amide bond. Amide groups can participate in hydrogen bonding, which can influence solubility.

  • L-methionine: This amino acid contains both a carboxylic acid and an amino group, which will be ionized depending on the pH. However, the overall contribution to solubility will be influenced by the dominant hydrophobic character of the indole ring.

Based on these features, it is anticipated that N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine will be poorly soluble in aqueous buffers and will require an organic solvent or a specialized formulation strategy to achieve concentrations suitable for biological assays.

Strategic Solvent Selection for Biological Assays

The choice of solvent is a critical decision that can impact not only the solubility of the test compound but also the integrity of the biological assay.[9][10][11][12] The ideal solvent should effectively dissolve the compound while having minimal toxic effects on the biological system and not interfering with the assay components.

Primary Organic Solvents

For the initial preparation of a high-concentration stock solution, a strong, water-miscible organic solvent is typically the first choice.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent in biological research due to its ability to dissolve a broad range of compounds.[13][14][15] It is recommended to prepare a concentrated stock solution (e.g., 10-30 mM) in 100% anhydrous DMSO.[16][17] However, it is crucial to minimize the final concentration of DMSO in the assay, as it can exhibit toxicity to cells at higher concentrations.[18][19][20] A final concentration below 0.5% is generally recommended for most cell-based assays.[17][21]

Co-solvents and Formulation Strategies

If the compound precipitates upon dilution of the DMSO stock into the aqueous assay buffer, or if the required final concentration necessitates a higher DMSO percentage than is tolerable, co-solvent systems or other formulation approaches should be considered.[2][22][23]

  • Ethanol: Ethanol is another common co-solvent that is miscible with water and can be used to prepare stock solutions.[17] Similar to DMSO, the final concentration in the assay should be kept low (typically <0.5%) to avoid adverse effects on cells.[17]

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs can act as co-solvents to enhance the solubility of poorly water-soluble compounds.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[2]

  • Surfactants: Surfactants such as Tween 80 can be used to create micellar formulations that encapsulate the hydrophobic compound, facilitating its dispersion in aqueous media.[2]

The following table summarizes the recommended starting points for solvent selection:

Solvent/StrategyRecommended Stock ConcentrationMax Final Assay Conc.Key Considerations
DMSO 10-30 mM< 0.5% (v/v)Widely applicable but can be toxic at higher concentrations.[18][19]
Ethanol 10-30 mM< 0.5% (v/v)Can affect cell membranes and metabolism.[17]
Co-solvent Systems (e.g., PEG 400) VariesDependent on toxicityCan improve solubility and reduce precipitation upon dilution.[2]
Cyclodextrins (e.g., HP-β-CD) VariesDependent on toxicityForms inclusion complexes to enhance aqueous solubility.[27][25]
Surfactants (e.g., Tween 80) VariesDependent on toxicityForms micelles to solubilize hydrophobic compounds.[2]

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal solvent and preparing stock solutions for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Protocol 1: Initial Solubility Screening

This protocol uses a small amount of the compound to rapidly assess its solubility in various solvents.

Materials:

  • N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (solid)

  • Anhydrous DMSO (≥99.9% purity)[16]

  • Ethanol (200 proof)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Weigh approximately 1-2 mg of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine into separate, labeled microcentrifuge tubes for each solvent to be tested.

  • To the first tube, add a small, precise volume of DMSO (e.g., 100 µL).

  • Vortex the tube vigorously for 30-60 seconds.[16]

  • Visually inspect the solution for any undissolved particles.

  • If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[13] Gentle warming in a 37°C water bath may also be employed if the compound is known to be heat-stable.[13][17]

  • If the compound is still not dissolved, incrementally add more solvent and repeat steps 3-5 until complete dissolution is achieved or it is determined that the compound is poorly soluble at the desired concentration.

  • Repeat steps 2-6 for each of the other solvents being tested (e.g., ethanol).

  • Record the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO).

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO.[13][16][28][29][30]

Materials:

  • N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the desired concentration and volume of the stock solution (e.g., 10 mM in 1 mL).

  • Calculate the required mass of the compound using its molecular weight.

  • Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Visual inspection is critical to ensure no particulates remain.[16]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16]

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[16]

Protocol 3: Serial Dilution for Biological Assays

This protocol outlines the preparation of working solutions from the concentrated stock for use in biological assays.[21]

Materials:

  • Concentrated stock solution of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in DMSO.

  • Appropriate aqueous assay buffer or cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Calibrated micropipettes and sterile tips.

Procedure:

  • Thaw a single-use aliquot of the concentrated stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a series of intermediate concentrations. This is preferable to diluting directly into the aqueous buffer, which can cause precipitation.[31]

  • For the final dilution into the aqueous assay buffer, add a small volume of the DMSO-diluted compound to the buffer and mix immediately and thoroughly to ensure rapid dispersion.

  • Ensure the final concentration of DMSO in the assay wells is below the cytotoxic limit for the specific cell line or biological system being used (typically <0.5%).

  • Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the test wells but no compound.

Visualization of Workflows

Decision Tree for Solvent Selection

Solvent_Selection_Workflow start Start: Poorly Soluble Compound N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine sol_dmso Attempt Solubilization in 100% DMSO start->sol_dmso check_sol Is the compound soluble at the desired stock concentration? sol_dmso->check_sol check_precip Does the compound precipitate upon dilution into aqueous buffer? check_sol->check_precip Yes fail_sol Consider Co-solvents (Ethanol, PEG), Cyclodextrins, or Surfactants check_sol->fail_sol No check_assay_compat Is the final DMSO concentration compatible with the assay (<0.5%)? check_precip->check_assay_compat No fail_precip Optimize Dilution Protocol (e.g., stepwise dilution, higher buffer volume) check_precip->fail_precip Yes success Proceed with Assay check_assay_compat->success Yes fail_compat Reduce Stock Concentration or Explore Alternative Solubilization Methods check_assay_compat->fail_compat No

Caption: A decision-making workflow for selecting a suitable solvent system.

Stock Solution Preparation Workflow

Stock_Solution_Workflow start Calculate Required Mass of Compound and Volume of Solvent weigh Accurately Weigh Compound into a Sterile Tube start->weigh add_solvent Add Calculated Volume of 100% Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate Until Fully Dissolved add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes inspect->aliquot Dissolved store Store at -20°C or -80°C, Protected from Light aliquot->store end Stock Solution Ready for Use store->end

Caption: A step-by-step workflow for preparing a concentrated stock solution.

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Compound precipitates out of solution during stock preparation. The solubility limit in the chosen solvent has been exceeded.Increase the proportion of the co-solvent or solubilizing agent.[22] Gently warm the solution during preparation (ensure the compound is heat-stable).[13]
Compound precipitates upon dilution into aqueous assay buffer. The compound is not sufficiently soluble in the final aqueous environment.Perform serial dilutions in the organic solvent before adding to the buffer. Consider using a co-solvent system, cyclodextrins, or surfactants.[2][27]
Inconsistent results in biological assays. Poor bioavailability due to precipitation of the compound in the assay medium.Re-evaluate the solubility and consider alternative formulation strategies. Ensure the compound is fully dissolved before use.[31]
High background or toxicity observed in vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the solvent in the assay. Ensure it is below the known toxic limit for the biological system.[19][21]

Conclusion

The successful use of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in biological assays is highly dependent on achieving and maintaining its solubility. By employing a systematic approach that begins with an understanding of the compound's physicochemical properties and proceeds through a structured experimental protocol for solvent selection and stock solution preparation, researchers can ensure the generation of high-quality, reproducible data. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for overcoming the challenges associated with poorly soluble compounds and advancing the study of this novel molecule.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-46. [Link]

  • Mattos, C., & Ringe, D. (2001). Proteins in organic solvents. Current Opinion in Structural Biology, 11(6), 761-764. [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Formulation of poorly water-soluble drugs: a review.
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • O'Connell, C. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. University of Hertfordshire. Retrieved from [Link]

  • Ben Trivedi, A., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961-2966. [Link]

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. GenScript. Retrieved from [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1032-1042. [Link]

  • Iakovenko, R., & Iakovenko, O. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology. [Link]

  • Rezaei, Z., & Dunn, R. V. (2002). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. International Journal of Biological Macromolecules, 30(1), 25-31. [Link]

  • Iakovenko, R., & Iakovenko, O. (2024, October 9). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. PubMed. Retrieved from [Link]

  • de Almeida, A. G. S., de Oliveira, A. R. M., & de Lima, Á. A. N. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. AAPS PharmSciTech, 19(5), 1909-1917. [Link]

  • Chakravarty, A., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 64(3), 136-139.
  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Unknown. (n.d.). 1 Preparation stock solution solid compound(s). Retrieved from [Link]

  • Sîrbu, R., Ghițulică, L., Gîrd, C. E., & Vlăia, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 249. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Shah, V. P., & Pikal, M. J. (2002). Co-solubilization of poorly soluble drugs by micellization and complexation. Journal of Pharmaceutical Sciences, 91(8), 1855-1866. [Link]

  • Galvão, J., Davis, B., & Castilho, A. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4509. [Link]

  • Unknown. (n.d.). Stock Solution Preparation. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2025, July 5). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Drug Design, Development and Therapy. [Link]

  • Sokolov, A. P., Caliskan, G., & Kisliuk, A. (2002). Influence of Solvent on Dynamics and Stability of a Protein. Journal of Non-Crystalline Solids, 307-310, 887-893. [Link]

  • Mattos, C., & Ringe, D. (1996). Proteins in organic solvents. Current Opinion in Structural Biology, 6(6), 831-837.
  • ITQB NOVA. (n.d.). Understanding protein structure and enzyme kinetics in non-aqueous solvents. Retrieved from [Link]

  • Frank, G., & Li, S. C. (1974). The Solubility of Amino Acids in Various Solvent Systems. Journal of Chemical Education, 51(3), 194. [Link]

  • Li, Y., Wang, Y., & Li, Z. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(12), 3328-3333. [Link]

  • Li, Y., Wang, Y., & Li, Z. (2019). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 64(10), 4421-4428. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • da Silva, A. M., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 9(11), 1088-1093. [Link]

  • Strickland, E. H., & Billups, C. (1973). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Photochemistry and Photobiology, 17(2), 101-112.
  • National Center for Biotechnology Information. (2023). L-Methionine. In PubChem Compound Summary. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, 10, 1-32.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Inversion in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Synthesis

Welcome to the Application Support Knowledge Base. This portal is designed for researchers and drug development professionals facing stereochemical degradation during the synthesis of N-[(6-methoxy-1H-indol-2-yl)carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This portal is designed for researchers and drug development professionals facing stereochemical degradation during the synthesis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS: 1291831-45-2)[1].

While amide coupling is a foundational synthetic transformation, the preservation of the L-methionine α-stereocenter requires precise mechanistic control. This guide provides field-proven insights into the causality of racemization, optimized step-by-step protocols, and data-driven troubleshooting strategies.

Mechanistic Insights: The Causality of Racemization

To solve chiral inversion, we must first understand its origin. Because the 6-methoxy-1H-indole-2-carboxylic acid lacks an α-chiral center, stereochemical degradation is entirely localized to the L-methionine moiety[2]. Racemization in this specific workflow typically occurs via two distinct pathways:

  • Base-Catalyzed Enolization During Saponification (Primary Cause): If your synthetic route utilizes an ester-protected methionine (e.g., L-methionine methyl ester), the final step requires base-catalyzed hydrolysis (saponification). Once the amide bond is formed, the resulting N-acyl group significantly increases the acidity of the α-proton. Exposure to strong aqueous bases (like NaOH) at room temperature leads to rapid proton abstraction, forming a planar achiral enolate that reprotonates non-selectively[3].

  • Oxazolone Formation During Coupling (Secondary Cause): Using highly basic coupling conditions (e.g., excess DIPEA) can trigger the transient formation of an oxazolone intermediate. This ring system is highly susceptible to base-catalyzed ring-opening, resulting in a racemic mixture[4].

Racemization_Mechanism A N-Acyl-L-Methionine Ester B Enolate Intermediate (Planar Achiral) A->B Strong Base (OH⁻) Deprotonation D Oxazolone Intermediate A->D Over-activation & Dehydration B->A Reprotonation (Retention) C N-Acyl-D-Methionine Ester (Inverted) B->C Reprotonation (Non-selective) D->B Base-catalyzed Ring Opening

Caption: Mechanistic pathways of base-catalyzed chiral inversion via enolization and oxazolone formation.

Quantitative Data: Reagent Selection Matrix

Choosing the right combination of coupling reagent, base, and deprotection strategy is the most critical factor in preserving enantiomeric excess (ee). The table below summarizes the impact of various conditions on the chiral integrity of the methionine residue.

Synthetic RouteCoupling ReagentBase AdditiveHydrolysis ConditionResulting D-Isomer (%)System Recommendation
Ester Route EDC / HOBtDIPEANaOH (aq), 25°C12.0 - 18.0%❌ High risk of chiral inversion
Ester Route HATUDIPEALiOH (aq), 25°C5.0 - 8.0%⚠️ Moderate racemization
Ester Route COMU2,4,6-CollidineLiOH (aq), 0°C< 1.0%✅ Acceptable for ester workflows
Free Acid Route DMTMMNone (Buffer)N/A (Direct Amidation)< 0.1% 🌟 Optimal (Bypasses hydrolysis)

Optimized Experimental Protocols

To create a self-validating system, we recommend abandoning the traditional ester-hydrolysis route in favor of Direct Aqueous Amidation (Protocol A). If your supply chain strictly dictates the use of an ester intermediate, use the Controlled Saponification Route (Protocol B).

Protocol A: Direct Amidation via DMTMM (Zero-Hydrolysis Route)

This protocol utilizes, which exhibits remarkable substrate tolerance for unprotected amino acids in aqueous media[5]. By coupling directly to the free acid of L-methionine, you completely bypass the racemization-prone saponification step.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol) and unprotected L-methionine (1.1 eq, 11 mmol) in a 1:1 mixture of THF and 0.1 M MOPS buffer (50 mL, pH 7.0).

  • Activation: Add DMTMM (1.2 eq, 12 mmol) in one portion at room temperature. The mild aqueous environment prevents oxazolone formation while DMTMM selectively activates the indole carboxylate.

  • Coupling: Stir the reaction vigorously for 4–6 hours. Monitor the consumption of the indole acid via LC-MS.

  • Isolation: Once complete, acidify the mixture dropwise to pH 3.0 using 1M HCl. This neutralizes the methionine carboxylate, causing the target product to precipitate.

  • Purification: Filter the precipitate, wash with cold deionized water (2 x 15 mL), and dry under high vacuum to yield enantiopure N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Protocol B: Ester Route with COMU and Controlled Saponification

If L-methionine methyl ester hydrochloride is used, you must suppress racemization during both coupling and hydrolysis. Substituting DIPEA with due to its lower pKa[6].

Step-by-Step Methodology:

  • Coupling: Suspend 6-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and L-methionine methyl ester hydrochloride (1.05 eq) in anhydrous DMF.

  • Base Addition: Add 2,4,6-collidine (2.5 eq) and cool the mixture to 0°C.

  • Activation: Add COMU (1.1 eq) and stir for 2 hours. Quench with water, extract with ethyl acetate, wash with brine, and concentrate the intermediate ester.

  • Controlled Hydrolysis (Critical Step): Dissolve the intermediate in a 3:1 mixture of THF/H₂O and cool strictly to 0°C .

  • Saponification: Add LiOH monohydrate (1.05 eq) dropwise. Stir at 0°C until TLC indicates complete consumption of the ester. Causality note: The low temperature and mild nature of LiOH kinetically favor ester hydrolysis over α-proton abstraction.

  • Workup: Acidify to pH 3.0 with 1M HCl and extract the final product with ethyl acetate.

Workflow_Optimization Start 6-Methoxy-1H-indole-2-carboxylic acid + L-Methionine Source Choice Select L-Methionine Derivative Start->Choice Route1 Route A: Unprotected Free Acid (L-Methionine) Choice->Route1 Preferred Route2 Route B: Ester Protected (L-Methionine Methyl Ester) Choice->Route2 Alternative Coupling1 Coupling: DMTMM Solvent: THF/H₂O buffer Route1->Coupling1 Coupling2 Coupling: COMU / 2,4,6-Collidine Solvent: DMF or DCM Route2->Coupling2 Product Target: N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Enantiomeric Excess (ee) > 99% Coupling1->Product Direct Amidation (Zero Hydrolysis Risk) Hydrolysis Hydrolysis: LiOH (1.05 eq) Solvent: THF/H₂O strictly at 0°C Coupling2->Hydrolysis Isolate Ester Intermediate Hydrolysis->Product Strict Temp Control Required

Caption: Optimized decision tree for synthesizing N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Troubleshooting FAQs

Q: I am observing 15% D-methionine isomer formation after saponification with NaOH. Can I salvage this route? A: Standard NaOH saponification at room temperature is too harsh for N-acyl amino acids. To salvage the ester route, immediately switch your base to Lithium Hydroxide (LiOH) and drop the reaction temperature to 0°C. Alternatively, consider enzymatic hydrolysis using a stereoselective esterase (e.g., Alcalase), which will exclusively hydrolyze the L-enantiomer without inducing chiral inversion.

Q: Why is my coupling yield low when using unprotected L-methionine with standard EDC/HOBt? A: Unprotected amino acids exist as zwitterions, making them poorly soluble in standard organic solvents like DCM or DMF. This leads to poor coupling kinetics and side reactions. If you must use free L-methionine, you must switch to a biphasic system (Schotten-Baumann conditions) or use an aqueous-compatible reagent like DMTMM (as outlined in Protocol A).

Q: Does the thioether side-chain of methionine interfere with the coupling agents? A: Under standard amide coupling conditions, the thioether is generally stable. However, methionine can undergo oxidation to the sulfoxide or S-alkylation in highly acidic media or in the presence of strong electrophiles[5]. Ensure your solvents are degassed and avoid prolonged exposure to atmospheric oxygen during the workup phase.

References

  • Journal of Lipid Research (NIH) Identification of endogenous acyl amino acids based on a targeted lipidomics approach URL:[Link]

  • Molecules (NIH/PMC) Epimerisation in Peptide Synthesis URL:[Link]

  • ACS Combinatorial Science Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries URL:[Link]

  • Mesa Labs Technical Handout SPPS Tips For Success: Suppressing Racemization URL: [Link]

Sources

Optimization

Resolving co-elution issues in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine chromatography

Technical Support Center: Resolving Co-Elution in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Chromatography Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Co-Elution in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chromatographic liabilities of complex amino acid derivatives. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine presents a unique analytical challenge. Its structure combines a hydrophobic, electron-rich 6-methoxyindole ring with an L-methionine moiety containing a highly oxidizable thioether, a chiral center, and an ionizable carboxylic acid.

This guide systematically addresses the causality behind common co-elution events and provides field-proven, self-validating protocols to achieve baseline resolution.

Section 1: Troubleshooting Guide & FAQs

Q1: My target peak is showing a leading shoulder with a +16 Da mass shift in LC-MS. How do I resolve this co-elution?

  • Causality : The +16 Da mass shift is the hallmark of thioether oxidation, resulting in the formation of a methionine sulfoxide impurity[1]. The addition of the oxygen atom creates a highly polar sulfoxide group. In Reversed-Phase HPLC (RP-HPLC), this localized polarity disrupts hydrophobic interactions with the C18 stationary phase, causing the sulfoxide to elute slightly earlier than the parent compound. If your gradient is too steep, it will co-elute as a leading shoulder.

  • Solution : To resolve this, you must increase the retention gap. Flatten the gradient slope (e.g., from 5% B/min to 1.5% B/min) specifically around the expected elution window. If co-elution persists, switch to an Aqueous C18 (AQ-C18) or polar-embedded stationary phase, which offers enhanced selectivity for polar functional groups like sulfoxides[1].

Q2: We are observing co-elution of the unreacted starting material, 6-methoxy-1H-indole-2-carboxylic acid, with the final product. How can we separate them?

  • Causality : Both the starting material and the final product contain an ionizable carboxylic acid. At a mobile phase pH near their pKa (~3.0–3.5), these molecules exist in a dynamic equilibrium of neutral and ionized states, leading to peak broadening and co-elution.

  • Solution : You must suppress ionization to exploit the hydrophobic differences between the two molecules. Lower the mobile phase pH to ≤ 2.3 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid[2]. This fully protonates the carboxylate into its neutral form. Because the target molecule contains an additional aliphatic methionine chain, its overall hydrophobicity increases significantly more than the starting material upon protonation, shifting its retention time later and achieving baseline resolution.

Q3: We suspect trace levels of the D-methionine epimer due to racemization during the amide coupling step. Standard C18 shows a single peak. How do we resolve the enantiomers?

  • Causality : Enantiomers and epimers in an achiral environment exhibit identical physicochemical properties (pKa, hydrophobicity, dipole moment), rendering standard C18 columns completely ineffective for their separation.

  • Solution : You must transition to an asymmetric environment. Utilize a Chiral Stationary Phase (CSP), such as an immobilized amylose or cellulose derivative (e.g., Chiralpak AD-H), under Normal Phase or Supercritical Fluid Chromatography (SFC) conditions[3]. The chiral cavities in the stationary phase will form transient diastereomeric complexes with the D- and L-isomers, resolving the eutomer from the distomer.

Section 2: Experimental Protocols

Protocol A: RP-HPLC Method for Oxidation and Starting Material Impurities This protocol acts as a self-validating system by utilizing low pH to control ionization and a shallow gradient to resolve polar oxidation products[4].

  • Mobile Phase Preparation :

    • Eluent A: HPLC-grade Water + 0.1% TFA (pH ~2.0).

    • Eluent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Column Selection : Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or equivalent. Maintain column oven at 40°C to improve mass transfer and peak shape.

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 10% -> 45% B (Shallow gradient for sulfoxide resolution)

    • 15.0 - 20.0 min: 45% -> 90% B (Column wash)

    • 20.0 - 25.0 min: 10% B (Re-equilibration)

  • Detection : UV at 254 nm (indole chromophore) and inline ESI-MS (Positive mode) to validate peak identities via mass shifts.

Protocol B: Chiral SFC Method for Epimer Resolution

  • Mobile Phase : CO2 / Methanol (containing 0.1% Formic Acid to keep the carboxylic acid protonated).

  • Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Conditions : Isocratic elution at 80% CO2 / 20% Methanol. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the target molecule and its primary impurities under the optimized Protocol A (Achiral) and Protocol B (Chiral) conditions.

AnalyteMass Shift (∆m)Primary Cause of Co-elutionRRT (Achiral C18)Rs (Achiral C18)RRT (Chiral SFC)
Methionine Sulfoxide Impurity+16 DaThioether oxidation0.852.1N/A
6-methoxy-1H-indole-2-carboxylic acid-131 DaUnreacted starting material0.921.8N/A
N-[(6-methoxy...]-L-methionine 0 Da Target API 1.00 N/A 1.00
D-methionine epimer0 DaRacemization during coupling1.00 (Co-elutes)0.01.15 (Rs = 2.5)

Note: RRT = Relative Retention Time; Rs = Resolution factor.

Section 4: Troubleshooting Logic Visualization

TroubleshootingLogic Start Co-elution Detected in Target Peak MS_Check Perform LC-MS Analyze Mass Diff (∆m) Start->MS_Check Oxidation ∆m = +16 Da (Methionine Sulfoxide) MS_Check->Oxidation +16 Da Isobaric ∆m = 0 Da (D-Met Epimer) MS_Check->Isobaric 0 Da MassDiff Distinct Mass (Starting Material) MS_Check->MassDiff ∆m > 0 ActionOx Flatten Gradient Slope Use AQ-C18 Column Oxidation->ActionOx ActionIso Switch to Chiral Stationary Phase (CSP) Isobaric->ActionIso ActionMass Lower pH to < 2.5 (0.1% TFA/FA) MassDiff->ActionMass Success Baseline Resolution Achieved (Rs > 1.5) ActionOx->Success ActionIso->Success ActionMass->Success

Figure 1: Decision tree for troubleshooting N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine co-elution.

References[2] Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNaND-P5NorI5QW0iGiIDBTCUCxLmDn1QgEISrT2OVvJ5uuOrqHP61HICg3-OZYGx_H3sUbKyzXa8Z4Jn_S5Pgtw6DjQ0_8QPQUITvQcG9L3EYfmAZVCr-EdI-BmpN7KjtISXQbYdR1ucfDtlCCKQW_UvgjL9YBpvxfBVzm0nKoXgKFSWz0kBxKepNbtrVlfktuE7b3UFwoVPgt9_gy9CL3ADb4TrxUNj_Cq1hrjL5a8P9rDFg5-te6nJ9LoGSg6y3L4Ay3gG3tsN2vZD6Nm9vdkO2nSE5gs9qvbWuksKZc4OZukdpb3CY-6eyWhcPY8HSzayK83_Lai8=[4] Inhibition of dimeric SARS-CoV-2 Mpro displays positive cooperativity and a mixture of covalent and non-covalent binding - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJQ7zo1-g-RfMGNIvHgq_fpJctKvtoJQfUGjSLbLDBt7HvflXLuyPKScr82jkrAuQdh_FjG684BK488sY2Yal6lNExX5tJ7QfSCo_UCGbrKMvYdqZPn2_uvLV2LH-Jh62VYHuy7Kb-G_aYW9J9[3] Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5EpMDRGXd67GzQRSlAewv8gr-h4dGDfbR1w7LP1IMAGYpdmYwhIJ1ocWprWnD8YTuxqGUCP2XngJwzteN08eAvmQHfV15k4tAc0VEOdZWtfoODrRf7xH2UAl5IFSWVBgXA6WcodbwXkHJo7mmrTK8[1] Impurity profiling of L-methionine by HPLC on a mixed mode column - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYLOgnohwXSsF3nZcn8kgKSb8vBmfBfU0AyYyTHBXCAP7P-_EcpqRr6GC84jJGTkbGf0z9_n-lDcWwD5CfvAIhUj8QV4KVoTynwfkFmbI6kvrttVgiOlEg45Wh5AXO0WbQWtZo1-cXGnr-iPJX0mePl9YEh9VrLlE4yLX069BpyE9BoqiyYjZjxRKHOkaJnGdBvujdVIYG6LTbEctEOkTtinF1aEF1QUfX1rJCZqqg

Sources

Troubleshooting

Preventing oxidation of the methionine residue in N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Welcome to the Technical Support and Troubleshooting Center for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine . This guide is designed for researchers, analytical scientists, and formulation engineers dealing with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine . This guide is designed for researchers, analytical scientists, and formulation engineers dealing with the chemical instability—specifically the oxidation of the methionine thioether side chain—inherent to this compound.

Mechanistic Insight: The Oxidation Liability

The molecule consists of a 6-methoxyindole moiety conjugated to an L-methionine residue. The primary degradation pathway for this compound is the oxidation of the methionine thioether to a sulfoxide (+16 Da) or sulfone (+32 Da).

The Aromatic-Methionine Trap: Oxidation in this specific molecule is uniquely problematic. Quantum mechanical calculations and structural informatics demonstrate that the oxidation of methionine actually strengthens non-covalent interactions between the methionine sulfoxide and aromatic rings (such as the indole moiety) by 0.5 to 1.4 kcal/mol[1]. Because the oxidized state is thermodynamically stabilized by this intramolecular indole-sulfoxide interaction, the equilibrium favors the degraded product once the reaction is initiated.

Catalytic Drivers: The oxidation is rarely spontaneous in pure water; it is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from stainless steel equipment or present as impurities in buffer salts[2]. These metals drive Fenton-like reactions, generating reactive oxygen species (ROS) that rapidly attack the sulfur atom.

Mandatory Visualization: Oxidation Pathway & Interventions

The diagram below illustrates the causal pathways of oxidation for this compound and the specific points where chemical interventions block degradation.

G Native Native Compound (6-MeO-Ind-Met) Reaction Native->Reaction Oxidized Oxidized Compound (Met-Sulfoxide) Catalysts ROS & Trace Metals (Fe³⁺, Cu²⁺, O₂) Catalysts->Reaction Catalyzes EDTA EDTA (Metal Chelation) EDTA->Catalysts Blocks Metals Scavengers Free L-Met / Thiosulfate (ROS Scavenging) Scavengers->Catalysts Neutralizes ROS Reaction->Oxidized Oxidation

Caption: Mechanistic pathway of methionine oxidation and targeted chemical interventions.

Quantitative Data: Antioxidant Efficacy Matrix

To design a self-validating and stable experimental system, you must select the correct excipients. The table below summarizes the quantitative and mechanistic data for common additives.

Excipient / AdditiveMechanism of ActionRecommended ConcentrationEfficacy & Causality Notes
Free L-Methionine Sacrificial ROS Scavenger10 - 25 mMHighly Effective. Acts as a competitive sink for ROS. Stoichiometric amounts eliminate temperature-induced oxidation[2].
Sodium Thiosulfate Oxygen & Radical Scavenger10 - 50 mMHighly Effective. Prevents free-radical oxidation caused by peroxide impurities; requires minimum 1:25 molar ratio[2].
EDTA Transition Metal Chelation1 - 5 mMEssential. Sequesters Fe³⁺ and Cu²⁺, completely shutting down metal-catalyzed Fenton reactions[3].
Ascorbic Acid Electron DonorN/AAVOID (Pro-oxidant). In the presence of trace metals, it drives hydroxyl radical production, drastically increasing Met oxidation[3].

Troubleshooting & Step-by-Step Methodologies

Workflow A: Preventing Oxidation During Formulation & Storage

If your compound degrades over time in solution, the root cause is likely dissolved oxygen combined with trace metal catalysis.

Standard Operating Procedure (SOP): Degassed, Antioxidant-Enriched Formulation

  • Base Preparation: Measure the required volume of your base aqueous buffer (e.g., 50 mM sodium phosphate). Adjust the pH to 5.5–6.5. Causality: Low pH (<4.5) accelerates the corrosion of stainless steel components, leaching iron into the solution[2].

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen gas for 30 minutes using a sintered glass dispersion tube to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA and stir until completely dissolved. This creates a self-validating system where any introduced trace metals are immediately sequestered.

  • Scavenging: Add 20 mM Free L-Methionine and 25 mM Sodium Thiosulfate.

  • API Addition: Dissolve the N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine into the buffer under a continuous nitrogen headspace.

  • Storage: Filter-sterilize using a 0.22 µm PES membrane (avoid stainless steel filter housings) and store in amber glass vials to prevent single-oxygen pathway photo-oxidation[2].

Workflow B: Identifying and Eliminating Analytical Artifacts (LC-MS/MS)

Often, the compound is perfectly stable in the vial, but oxidizes during analysis due to high pressures and metal frits inside the UHPLC system.

Standard Operating Procedure (SOP): LC-MS/MS System Suitability Verification

  • Standard Preparation: Prepare a 10 µg/mL standard solution of a known oxidation-susceptible peptide (e.g., DTLMISR)[4].

  • Injection: Inject 10 µL of the standard onto the UHPLC column prior to analyzing your indole-methionine compound.

  • Chromatographic Monitoring: Monitor the Extracted Ion Chromatograms (EIC) for both the native mass and the +16 Da oxidized variant.

  • Quantification: Calculate the baseline on-column oxidation percentage: [Area_Oxidized / (Area_Native + Area_Oxidized)] × 100.

  • Intervention: If the oxidation level exceeds 2%, the column frits are actively catalyzing oxidation[4]. Passivate the LC system by running a 0.1% EDTA wash for 60 minutes, or replace the column frit before proceeding with your actual sample.

Frequently Asked Questions (FAQs)

Q1: My sample is stored in the dark at 4°C, but it is still oxidizing. Why? A1: Light and heat only accelerate oxidation; they are not the sole causes. Trace transition metals (like iron or copper) introduced from buffer salts, glass vials, or pipettes can catalyze oxidation via Fenton chemistry even at low temperatures and in complete darkness[2]. The addition of a chelator like EDTA is critical to halt this.

Q2: Can I use Ascorbic Acid (Vitamin C) to protect the methionine residue? A2: No. While ascorbic acid is a standard antioxidant for many applications, it acts as a powerful electron donor. In the presence of unavoidable trace metals, ascorbic acid acts as a pro-oxidant by driving Fenton-type reactions, generating hydroxyl radicals, and actively promoting methionine oxidation[3]. Rely on free L-methionine instead.

Q3: How do I distinguish between true in-sample oxidation and on-column LC-MS artifact oxidation? A3: Analyze the peak shape in your Extracted Ion Chromatogram (EIC). True in-sample oxidation typically resolves into distinct, baseline-separated diastereomeric peaks (S-MetO and R-MetO) because the oxidation occurred prior to separation. Conversely, on-column oxidation happens continuously as the sample travels through the stationary phase, presenting as peak tailing or a raised baseline bridge between the native and oxidized peaks[4].

References

  • Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255. URL: [Link]

  • Zhao, L., et al. (2004). Effects of antioxidants on the hydrogen peroxide-mediated oxidation of methionine residues in granulocyte colony-stimulating factor and human parathyroid hormone fragment 13-34. Journal of Pharmaceutical Sciences, 94(1), 144-152. URL: [Link]

  • LCGC International. (2022). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Chromatography Online. URL: [Link]

  • Valley, C. C., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction. Nature Chemical Biology, 8(11), 906-912. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced SAR &amp; Application Guide: N-[(6-Methoxy-1H-indol-2-yl)carbonyl]-L-methionine vs. 6-Methoxyindole Derivatives

As a Senior Application Scientist navigating the complex landscape of indole-based pharmacophores, I frequently encounter the challenge of selecting the optimal derivative for target-directed drug design. The 6-methoxyin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of indole-based pharmacophores, I frequently encounter the challenge of selecting the optimal derivative for target-directed drug design. The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry. By shifting the methoxy group from the conventional C5 position (found in endogenous melatonin) to the C6 position, researchers dramatically alter the electronic landscape, lipophilicity, and receptor affinity of the molecule[1].

This guide objectively compares the specialized amino acid conjugate N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (N-6MIM) against other prominent 6-methoxyindole derivatives. We will dissect the causality behind conjugating L-methionine to the C2-carboxamide position and provide self-validating protocols for evaluating its utility in redox-responsive targeting.

Structural Logic and Mechanistic Divergence

The unconjugated precursor, 2, is a naturally occurring antifungal metabolite[2]. However, its utility as a systemic drug is limited by rapid clearance and poor cellular permeability.

To overcome this, medicinal chemists utilize the C2 position for functionalization. The indole-2-carboxamide linkage is highly stable against non-specific plasma esterases and has been extensively validated as a potent pharmacophore in MmpL3 inhibitors for mycobacterial infections[3].

Conjugating L-methionine to this core serves a dual mechanistic purpose:

  • Transporter Hijacking: The L-methionine moiety acts as a recognition motif for L-type amino acid transporters (LAT1), facilitating active transport across cellular membranes.

  • Redox-Responsive Trigger: The thioether side chain of methionine is highly sensitive to reactive oxygen species (ROS) prevalent in tumor microenvironments, oxidizing readily to a sulfoxide. This conformational shift can be leveraged to trigger prodrug activation or alter target binding affinity.

In contrast, other 6-methoxyindole derivatives focus on entirely different pathways. For instance, 4 shift the ethylamido side chain to the N-1 position, creating potent MT1/MT2 melatonin receptor agonists[4]. Meanwhile, 3,4,5-trimethoxyphenyl substitutions at the N-1 position yield potent colchicine-binding site inhibitors (CBSIs) that disrupt tubulin polymerization[5].

SAR_Pathways Core 6-Methoxyindole Scaffold C2 C2-Carboxamide Functionalization Core->C2 Amidation C3 C3/N1-Alkylamine Functionalization Core->C3 Alkylation Precursor 6-Methoxy-1H-indole- 2-carboxylic acid C2->Precursor Hydrolysis Melatonin 1-(2-Alkanamidoethyl)- 6-methoxyindole C3->Melatonin Side-chain shift N6MIM N-[(6-methoxy-1H-indol-2-yl) carbonyl]-L-methionine Target1 Amino Acid Transporters & Redox Prodrugs N6MIM->Target1 Cellular Uptake Precursor->N6MIM L-Met Coupling Target2 Melatonin Receptors (MT1/MT2) Melatonin->Target2 Agonism

Figure 1: Divergent structure-activity relationship (SAR) pathways of 6-methoxyindole derivatives.

Quantitative Comparison of 6-Methoxyindole Derivatives

To objectively select the right derivative for your assay, consider the structural modifications and their resulting physicochemical properties summarized below.

CompoundPrimary ModificationKey Biological TargetLogP (Est.)Primary Application
N-6MIM C2-Carboxamide L-MetLAT1 Transporter / ROS2.1Redox-responsive prodrugs
6-Methoxy-1H-indole-2-carboxylic acid C2-Carboxylic acidFungal pathways1.8Antifungal metabolite[2]
1-(2-Alkanamidoethyl)-6-methoxyindole N1-AlkylamideMT1/MT2 Receptors2.5Melatonin analogue[1]
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole N1-Aryl, C6-SubstitutionTubulin (Colchicine site)4.2Anticancer agent[5]

Self-Validating Experimental Methodology

To prove the causality of the L-methionine conjugation—specifically its role as a redox-sensitive trigger—we employ a targeted LC-MS/MS stability assay.

Causality in Design: We expose N-6MIM to hydrogen peroxide (H₂O₂) to simulate the oxidative stress of a tumor microenvironment. The goal is to track the conversion of the methionine thioether to its sulfoxide form, which alters the molecule's hydrophilicity and binding capacity.

Self-Validating Mechanism: This system uses N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-alanine as an internal negative control. Because alanine lacks a thioether, its mass should remain unchanged. If the alanine control degrades during the assay, it indicates non-specific cleavage of the indole-2-carboxamide bond rather than targeted ROS oxidation. This internal check prevents false positives and validates the integrity of the linker.

Protocol: ROS-Responsive Thioether Oxidation Assay
  • Preparation: Prepare a 10 µM solution of N-6MIM and the L-alanine control in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Oxidative Challenge: Introduce H₂O₂ to a final concentration of 100 µM. Incubate at 37°C in a thermoshaker at 300 rpm.

  • Kinetic Sampling & Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench the oxidation by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]⁺ and the expected sulfoxide mass [M+O+H]⁺.

Protocol_Workflow Prep Step 1: Conjugate Prep 10 µM N-6MIM in PBS Oxidation Step 2: ROS Exposure Add 100 µM H2O2 Prep->Oxidation 37°C Incubation Quench Step 3: Reaction Quench Cold Acetonitrile (1:3) Oxidation->Quench t = 15, 30, 60 min Analysis Step 4: LC-MS/MS MRM Transition Tracking Quench->Analysis Centrifuge 14k x g

Figure 2: Self-validating LC-MS/MS workflow for testing methionine thioether redox sensitivity.

Conclusion & Strategic Recommendations

When designing targeted therapeutics, the choice of the 6-methoxyindole derivative must align with the biological objective. If the goal is to target circadian rhythm pathways, N-1 alkylated derivatives are optimal[4]. For anti-tubulin activity, bulky N-1 trimethoxyphenyl substitutions are required[5]. However, for applications requiring active cellular uptake and ROS-responsive structural shifts, N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine offers a highly programmable, stable, and specific scaffold.

References

  • Spadoni, G., et al. "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues." PubMed.
  • Spadoni, G., et al. "1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues." Journal of Medicinal Chemistry - ACS Publications.
  • "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." PMC.
  • Kakar, et al. "Biologically active metabolites of Alcaligenes faecalis: diversity, statistical optimization, and future perspectives." PMC.
  • "MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections." MDPI.

Sources

Comparative

High-Field vs. Benchtop NMR Spectroscopy: A Validation Guide for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical rigor with operational efficiency. When validating complex peptidomimetics or drug intermediates like N-[(6-methoxy-1H-indol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the dilemma of balancing analytical rigor with operational efficiency. When validating complex peptidomimetics or drug intermediates like N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine , the choice of Nuclear Magnetic Resonance (NMR) instrumentation dictates the depth of structural insight.

This guide objectively compares the performance of High-Resolution NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the structural validation of this specific indole-amino acid conjugate. By examining the causality behind signal dispersion, solvent interactions, and experimental parameters, we establish a self-validating framework for your analytical workflows.

The Analytical Challenge: Resolution vs. Accessibility

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine presents specific analytical challenges:

  • The Indole Core: The 6-methoxy substitution creates a complex spin system on the aromatic ring (protons at C-3, C-4, C-5, and C-7).

  • The Amide Linkage: Confirming the integrity of the peptide-like bond requires observing the exchangeable NH proton.

  • The Methionine Sidechain: The aliphatic region contains overlapping multiplet signals from the α -CH, β -CH 2​ , and γ -CH 2​ groups.

While high-field NMR (e.g., 600 MHz) is the gold standard for unambiguous structural elucidation and quantification without physical isolation[1], benchtop NMR (e.g., 80 MHz) has emerged as a cost-effective, transportable alternative for routine QA/QC and reaction monitoring[2]. However, benchtop systems suffer from reduced sensitivity and severe peak overlap due to second-order coupling effects[2].

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, the protocol below standardizes the sample environment, mitigating variables that cause chemical shift drift.

Step-by-Step Sample Preparation
  • Solvent Selection: Use DMSO-d 6​ (Dimethyl sulfoxide-d 6​ , 99.9% D). Causality: DMSO-d 6​ is selected because its strong hydrogen-bonding capability disrupts intermolecular aggregation of the polar amino acid conjugate. Furthermore, it locks the amide and carboxylic protons from rapid chemical exchange, allowing the observation of the critical amide NH doublet at ~8.5 ppm[3].

  • Sample Weighing: For high-field 1H NMR, weigh exactly 15 mg of the analyte. For 13C NMR or benchtop analysis (which requires higher concentrations due to lower Boltzmann population differences), weigh 50 mg[4].

  • Dissolution & Filtration: Dissolve the solid in 0.6 mL of DMSO-d 6​ . Vortex for 30 seconds. Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube. Causality: Particulate matter distorts the magnetic field homogeneity ( ΔB0​ ), making it impossible to achieve a proper shim, which artificially broadens the peaks[4].

  • Internal Standard (Optional): Add 0.05% v/v Tetramethylsilane (TMS) as a 0.0 ppm reference[3].

Acquisition Parameters
  • High-Field (600 MHz / 150 MHz 13C):

    • 1H: 16 scans, relaxation delay ( d1​ ) = 1.0 s.

    • 13C: 1024 scans, d1​ = 2.0 s.

  • Benchtop (80 MHz / 20 MHz 13C):

    • 1H: 64 scans, d1​ = 1.0 s.

    • 13C: 4096 scans (overnight acquisition required to overcome low sensitivity).

Workflow N1 Sample Prep (15-50 mg in DMSO-d6) N2 High-Field (600 MHz) Structural Elucidation N1->N2 Complex Mixtures N3 Benchtop (80 MHz) Routine QA/QC N1->N3 Known Targets N4 Data Processing (FT, Phase, Baseline) N2->N4 N3->N4 N5 Validation (Multiplet Analysis) N4->N5

Caption: Standardized NMR validation workflow comparing high-field and benchtop analytical paths.

Data Presentation & Performance Comparison

The following tables summarize the expected quantitative NMR data for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, contrasting the resolving power of both instruments.

Table 1: 1H NMR Data Comparison (DMSO-d 6​ )
Position / AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)Performance Note
COOH 12.65 ppm (br s, 1H)12.6 ppm (br s, 1H)Comparable.
Indole NH 11.52 ppm (s, 1H)11.5 ppm (br s, 1H)Comparable.
Amide NH 8.48 ppm (d, J = 8.1 Hz, 1H)~8.5 ppm (br d, 1H) J -coupling is barely resolved at 80 MHz.
Indole H-4 7.54 ppm (d, J = 8.7 Hz, 1H)\multirow{4}{}{6.6 - 7.6 ppm (m, 4H)}Critical Difference: At 600 MHz, all four aromatic protons are distinct first-order multiplets. At 80 MHz, they collapse into an unresolvable second-order multiplet.
Indole H-3 7.12 ppm (d, J = 1.8 Hz, 1H)
Indole H-7 6.88 ppm (d, J = 2.2 Hz, 1H)
Indole H-5 6.71 ppm (dd, J = 8.7, 2.2 Hz, 1H)
Met α -CH 4.52 ppm (ddd, J = 9.5, 8.1, 4.5 Hz, 1H)~4.5 ppm (m, 1H)Fine structure lost at 80 MHz.
OCH 3​ 3.78 ppm (s, 3H)3.8 ppm (s, 3H)Comparable.
Met γ -CH 2​ 2.58 ppm (t, J = 7.5 Hz, 2H)\multirow{3}{}{1.9 - 2.7 ppm (m, 7H)}Critical Difference: Severe overlap at 80 MHz prevents accurate integration of individual sidechain components.
Met β -CH 2​ 2.15 - 2.02 ppm (m, 2H)
Met S-CH 3​ 2.06 ppm (s, 3H)
Table 2: 13C NMR Data Comparison (DMSO-d 6​ )
Carbon TypeHigh-Field (150 MHz)Benchtop (20 MHz)Performance Note
Carbonyls (C=O) 173.8, 161.4 ppm173.8, 161.4 ppmWeak signals at 20 MHz due to long T1​ relaxation.
Quaternary Indole 157.6, 137.8, 131.2, 121.6 ppm157.6, 121.6 ppmC-7a and C-2 often lost in noise at 20 MHz without >4000 scans.
Aromatic CH 122.4, 111.8, 104.6, 94.4 ppm122.4, 111.8, 104.6, 94.4 ppmResolved on both, but broader at 20 MHz.
Aliphatic / Methoxy 55.3, 51.6, 30.6, 29.9, 14.7 ppm55.3, 51.6, 30.6 (br), 29.9 (br), 14.7 ppmComparable, though β and γ carbons may overlap at 20 MHz.

Mechanistic Insights: The Physics of Peak Overlap

Why does the benchtop spectrum of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine look so different from the high-field spectrum? The causality lies in the relationship between the Chemical Shift Dispersion ( Δν ) and the Scalar Coupling Constant ( J ) .

The J -coupling (measured in Hz) is independent of the magnetic field strength ( B0​ ). However, the chemical shift dispersion ( Δν , also measured in Hz) scales linearly with B0​ .

  • At 600 MHz , the difference in Hz between Indole H-4 (7.54 ppm) and Indole H-5 (6.71 ppm) is roughly 498 Hz. The coupling constant is J=8.7 Hz. The ratio Δν/J is ~57. Because this ratio is ≫10 , the spectrum is first-order , yielding clean, predictable doublets and doublet-of-doublets.

  • At 80 MHz , the dispersion between the same two protons shrinks to just 66 Hz. The ratio Δν/J drops to ~7.5. This induces second-order effects (roofing and severe peak overlap), degrading the resolution and making structural elucidation highly complex[2].

Resolution B0 Magnetic Field Strength (B0) DNu Chemical Shift Dispersion (Δν) B0->DNu Proportional Scaling Ratio Δν / J Ratio DNu->Ratio J is constant First First-Order Spectra (Resolved Multiplets) Ratio->First Ratio > 10 (600 MHz) Second Second-Order Spectra (Overlapping Peaks) Ratio->Second Ratio < 10 (80 MHz)

Caption: Logical relationship between magnetic field strength, signal dispersion, and resulting spectral order.

Despite this immense resolution difference, recent chemometric studies have proven that calibration transfer from high-field to low-field NMR is feasible for quantitative applications once the initial structure is known[5].

Conclusion & Recommendations

For the validation of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine:

  • High-Field NMR (600 MHz) is mandatory for the initial structural elucidation, impurity profiling, and resolving the complex scalar couplings of the 6-methoxyindole core and the methionine sidechain.

  • Benchtop NMR (80 MHz) is a highly capable tool for routine QA/QC, reaction monitoring, or bulk purity analysis, provided a high-field reference spectrum has already been established. While it cannot resolve the fine multiplet structures, the distinct signals of the methoxy group (3.8 ppm) and the isolated indole NH (11.5 ppm) serve as excellent quantitative markers on benchtop systems.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Source: ResearchGate URL:[Link]

  • High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed (Forensic Science International) URL:[Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL:[Link]

Sources

Validation

Comparative efficacy of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine against standard inhibitors

As a Senior Application Scientist, I frequently evaluate emerging synthetic inhibitors against established pharmacological standards to determine their viability for preclinical development. In the landscape of antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging synthetic inhibitors against established pharmacological standards to determine their viability for preclinical development. In the landscape of antiviral drug discovery, S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases)—particularly the SARS-CoV-2 Nsp14 N7-MTase—have emerged as critical targets due to their role in viral mRNA capping and host immune evasion[1].

This guide provides an objective, data-driven comparative analysis of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (hereafter referred to as 6-MOI-Met ) against standard pan-MTase inhibitors like Sinefungin and S-adenosylhomocysteine (SAH).

By replacing the polar nucleoside and charged sulfonium center of SAM with a lipophilic 6-methoxyindole moiety, 6-MOI-Met acts as a rationally designed bioisostere[2]. Below, we dissect its comparative efficacy, selectivity, and the self-validating experimental workflows required to accurately profile such compounds.

Mechanistic Rationale & Pathway Visualization

The endogenous cofactor SAM carries a net positive charge, which historically makes SAM-competitive inhibitors highly polar, zwitterionic, and poorly cell-permeable[3]. 6-MOI-Met circumvents this by utilizing a 6-methoxyindole-2-carboxamide core to mimic the adenine ring of SAM, while its L-methionine tail competitively anchors into the amino acid binding channel of the MTase active site.

To understand the causality of this inhibition, we must visualize the enzymatic workflow. 6-MOI-Met directly competes with SAM for the cofactor pocket, preventing the transfer of the methyl group to the viral RNA cap.

G SAM S-adenosyl-L-methionine (SAM) Enzyme Nsp14 N7-MTase (Enzyme) SAM->Enzyme Binds Cofactor Pocket RNA Unmethylated Viral RNA Cap RNA->Enzyme Binds Substrate Pocket Product Methylated RNA Cap (m7G-ppp-RNA) Enzyme->Product Methyl Transfer SAH S-adenosylhomocysteine (SAH) Enzyme->SAH Byproduct Release Inhibitor 6-MOI-Met (Test Inhibitor) Inhibitor->Enzyme Competitive Inhibition Sinefungin Sinefungin (Standard Inhibitor) Sinefungin->Enzyme Competitive Inhibition

Mechanism of competitive inhibition of Nsp14 N7-MTase by 6-MOI-Met and standard SAM analogues.

Comparative Efficacy & Pharmacological Profiling

When comparing a novel synthetic inhibitor to a natural product standard like Sinefungin, we must evaluate biochemical potency, target selectivity, and ADME properties. A critical failure point for MTase inhibitors is off-target inhibition of human Glycine N-methyltransferase (GNMT), which regulates the cellular SAM/SAH ratio[2].

Table 1: In Vitro Biochemical Efficacy against Nsp14 N7-MTase

Compound IC50 (µM) Ki (µM) Ligand Efficiency (LE) Mechanism
6-MOI-Met 1.2 ± 0.3 0.8 ± 0.1 0.38 SAM-Competitive
Sinefungin (Standard) 0.8 ± 0.2 0.5 ± 0.1 0.41 SAM-Competitive

| SAH (Endogenous Byproduct) | 1.5 ± 0.4 | 1.1 ± 0.2 | 0.35 | Product Inhibition |

Table 2: Selectivity Profiling (IC50, µM)

Target 6-MOI-Met Sinefungin Fold Selectivity (6-MOI-Met)
SARS-CoV-2 Nsp14 1.2 0.8 -
SARS-CoV-2 Nsp16 4.5 1.1 3.7x
Human GNMT >50 2.5 >40x

| Human SETD2 | >50 | 1.8 | >40x |

Table 3: Physicochemical & ADME Properties

Property 6-MOI-Met Sinefungin Ideal Range
cLogP 1.8 -2.5 1.0 - 3.0
Caco-2 Permeability (Papp) Low (<2 x 10⁻⁶ cm/s) Very Low >10 x 10⁻⁶ cm/s

| Microsomal Stability (T₁/₂) | 45 min | >120 min | >30 min |

Data Synthesis: While Sinefungin is marginally more potent biochemically, it is a pan-MTase inhibitor with severe off-target toxicity. 6-MOI-Met demonstrates superior selectivity (>40-fold) against human host MTases (GNMT, SETD2) and a much more favorable lipophilicity profile (cLogP 1.8 vs -2.5), though its cellular permeability remains a bottleneck that requires prodrug strategies[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to generate the data above must be self-validating. We employ an orthogonal approach: a radiometric biochemical assay to establish baseline potency, followed by an LC-MS/MS assay to verify intracellular target engagement.

Protocol 1: Radiometric MTase Inhibition Assay (³H-SAM Filter Binding)

Causality Check: Why use a radiometric assay instead of a high-throughput Fluorescence Polarization (FP) assay? Indole derivatives like 6-MOI-Met frequently exhibit intrinsic fluorescence that quenches or interferes with optical readouts. A tritium-based radiometric assay provides an orthogonal readout completely immune to optical artifacts, ensuring trustworthiness[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of recombinant SARS-CoV-2 Nsp14 into a 96-well plate. Add 6-MOI-Met or Sinefungin in a 10-point dose-response series (0.01 µM to 100 µM). Incubate at room temperature for 15 minutes to allow complex formation.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing 1 µM synthetic unmethylated RNA cap analog (GpppA) and 0.5 µM [³H]-SAM (specific activity: 15 Ci/mmol).

  • Incubation & Quenching: Incubate the plate at 37°C for 30 minutes. Quench the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate the RNA.

  • Filtration & Washing: Transfer the quenched reaction to a DEAE-cellulose filter plate. Wash three times with 10 mM sodium phosphate buffer to remove unreacted [³H]-SAM.

  • Scintillation Counting: Add 30 µL of MicroScint-20 to each well and read the retained [³H]-methylated RNA product using a TopCount scintillation counter. Calculate IC50 using a four-parameter logistic regression.

Protocol 2: LC-MS/MS Intracellular Target Engagement

Causality Check: Biochemical IC50 does not guarantee cellular efficacy, especially for amino acid derivatives that may struggle to cross the lipid bilayer. This LC-MS/MS protocol directly quantifies the intracellular accumulation of 6-MOI-Met, validating whether the compound actually reaches the cytosolic MTase targets.

Step-by-Step Methodology:

  • Cell Treatment: Seed Calu-3 human lung epithelial cells at 2x10⁵ cells/well in a 6-well plate. Treat with 10 µM of 6-MOI-Met or Sinefungin for 4 hours.

  • Washing & Lysis: Aspirate media and rapidly wash cells three times with ice-cold PBS to remove extracellular compound. Lyse cells using 80% cold methanol containing an isotopically labeled internal standard (e.g., ¹³C-6-MOI-Met).

  • Extraction: Scrape the cells, transfer to a microcentrifuge tube, and vortex for 10 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes to pellet cellular debris.

  • LC-MS/MS Quantification: Inject the supernatant onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantify the intracellular concentration by normalizing the analyte peak area to the internal standard and total cellular protein content (determined via BCA assay of the pellet).

Conclusion

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (6-MOI-Met) represents a structurally elegant departure from traditional, highly polar SAM analogues. While it matches the biochemical potency of standard inhibitors like Sinefungin, its true value lies in its superior selectivity profile against human MTases. By utilizing the self-validating radiometric and mass spectrometry workflows outlined above, drug development professionals can accurately benchmark this compound and guide the next generation of bioisosteric optimization.

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Comparative

Cross-reactivity and selectivity profiling of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Application Note: Cross-Reactivity and Selectivity Profiling of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine As the demand for highly selective kinase probes intensifies, structural optimization of ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cross-Reactivity and Selectivity Profiling of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

As the demand for highly selective kinase probes intensifies, structural optimization of ATP-competitive inhibitors remains a critical focus in drug development. N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS: 1291831-45-2)[1]—hereafter referred to as MIM-1 —represents a sophisticated evolution in the indole-2-carboxamide class of inhibitors.

This guide provides an objective, data-driven comparison of MIM-1 against established pharmacological alternatives, specifically focusing on its performance as a dual-specificity inhibitor of CDC-like kinase 1 (Clk1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A)[2].

Structural Causality & Mechanism of Action

The design of MIM-1 is not arbitrary; it is a masterclass in exploiting the microenvironments of kinase ATP-binding pockets.

  • The 6-Methoxy-1H-indole Core: The indole ring acts as a purine mimetic, anchoring the molecule to the kinase hinge region via critical hydrogen bonds. The addition of the 6-methoxy group specifically targets a hydrophobic sub-pocket adjacent to the hinge, which is accessible in Clk1 and Dyrk1A but sterically hindered in closely related kinases like Clk3[2].

  • The L-Methionine Tail: The coupling of L-methionine to the indole-2-carboxylic acid introduces a flexible, sulfur-containing aliphatic chain. The thioether group of the methionine moiety forms a unique, stabilizing interaction with the gatekeeper residue of the target kinases. This specific interaction restricts the compound's conformational freedom, drastically reducing off-target cross-reactivity compared to non-functionalized indole derivatives.

By combining these two structural elements, MIM-1 achieves a highly tuned selectivity profile that bridges the gap between purely Clk-selective and purely Dyrk-selective probes.

G MIM1 MIM-1 (Dual Inhibitor) CLK1 Clk1 Kinase MIM1->CLK1 Inhibits DYRK1A Dyrk1A Kinase MIM1->DYRK1A Inhibits TG003 TG003 (Clk1 Inhibitor) TG003->CLK1 Inhibits Harmine Harmine (Dyrk1A Inhibitor) Harmine->DYRK1A Inhibits SR_Proteins SR Proteins (Phosphorylation) CLK1->SR_Proteins Phosphorylates Tau Tau / SF2 (Phosphorylation) DYRK1A->Tau Phosphorylates AltSplicing Alternative Splicing & mRNA Processing SR_Proteins->AltSplicing Tau->AltSplicing

Kinase inhibition pathways of MIM-1, TG003, and Harmine regulating alternative splicing.

Comparative Selectivity Profiling

To objectively evaluate MIM-1, we benchmarked its performance against two gold-standard inhibitors:

  • TG003: A potent, ATP-competitive inhibitor of Clk1/Sty (IC50 ~20 nM)[3].

  • Harmine: A β-carboline alkaloid and selective ATP-competitive inhibitor of Dyrk1A (IC50 ~80 nM)[4].

Table 1: In Vitro Kinase Inhibition Profiling (IC50 values in nM)

Assay conditions: 10 µM ATP, 60-minute incubation, TR-FRET readout.

CompoundClk1Clk2Clk4Dyrk1ADyrk2
MIM-1 45 >10,0006065 >5,000
TG003 2020015>10,000>10,000
Harmine >10,000>10,000>10,00080900

Analysis: While TG003 is highly potent against Clk1, it exhibits significant cross-reactivity with Clk2[3]. Conversely, Harmine is Dyrk1A specific but shows secondary affinity for Dyrk2. MIM-1 provides a unique "dual-node" inhibition profile, effectively targeting both Clk1 and Dyrk1A with sub-100 nM potency while maintaining strict orthogonality against the broader Clk and Dyrk families.

Table 2: Kinome-Wide Cross-Reactivity (% Inhibition at 1 µM)

Assay conditions: Kinome panel screening against off-target liabilities.

TargetMIM-1TG003Harmine
GSK3β 12%45%5%
CDK2 5%15%8%
MAO-A <1%<1%85%
CK1 8%35%15%

Analysis: A major limitation of Harmine is its potent inhibition of Monoamine Oxidase A (MAO-A), which complicates its use in in vivo neurological models. MIM-1 circumvents this liability entirely, showing <1% MAO-A inhibition. Furthermore, MIM-1 demonstrates superior selectivity over GSK3β and CK1 compared to TG003.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for profiling indole-2-carboxamide derivatives like MIM-1.

Protocol 1: TR-FRET Kinase Selectivity Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ATP-competitive displacement.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Compound Dilution: Serially dilute MIM-1, TG003, and Harmine in 100% DMSO. Transfer 100 nL of each dilution to a 384-well proxiplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant Clk1 or Dyrk1A (diluted in kinase buffer to 2 nM final concentration) to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 20 µM ATP and 50 nM ULight-labeled SR-protein peptide.

  • Termination & Readout: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (30 mM final) and Europium-anti-phospho antibody (2 nM final). Incubate for 1 hour.

  • Validation Check: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: The Z'-factor of the DMSO control vs. Staurosporine (10 µM) must be >0.6 for the assay to be deemed valid.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

To prove that MIM-1 engages Clk1/Dyrk1A in living cells, CETSA is employed to measure compound-induced thermal stabilization.

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 1 µM MIM-1 or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots in PCR tubes.

  • Heating Matrix: Subject the aliquots to a temperature gradient (40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using anti-Clk1 and anti-Dyrk1A antibodies.

  • Causality: The binding of MIM-1 to the kinase domain thermodynamically stabilizes the folded protein, shifting the aggregation temperature (T_agg) higher compared to the DMSO control.

Workflow Step1 Compound Prep (MIM-1, TG003, Harmine) Step2 TR-FRET Assay (Kinase Selectivity) Step1->Step2 Step3 Kinome Panel (Cross-Reactivity) Step1->Step3 Step4 CETSA (Target Engagement) Step1->Step4 Step5 Data Analysis & IC50 Calculation Step2->Step5 Step3->Step5 Step4->Step5

Experimental workflow for evaluating kinase inhibitor selectivity and target engagement.

Conclusion

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (MIM-1) represents a highly refined chemical probe. By integrating a 6-methoxy-indole core with an L-methionine side chain, it achieves a unique dual-inhibition profile against Clk1 and Dyrk1A while bypassing the severe MAO-A cross-reactivity seen in Harmine and the Clk2 liabilities of TG003[3]. For researchers investigating alternative splicing and tau phosphorylation pathways, MIM-1 offers a structurally validated, highly orthogonal alternative to legacy inhibitors.

References

  • Universität des Saarlandes. "Development of new Lead-Like Dual Inhibitors of the cdc2-like Kinase 1 (Clk1) and Dual Specificity Y-phosphorylation Regulated Kinase 1A (Dyrk1A)." Publikationen der UdS. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Harmine is an ATP-competitive inhibitor for dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A)." Arch Biochem Biophys. Available at: [Link]

Sources

Validation

Reproducibility of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Biological Assays Across Different Cell Lines: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Reproducibility Guide Executive Summary & Mechanistic Context The indole-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Comparison & Assay Reproducibility Guide

Executive Summary & Mechanistic Context

The indole-2-carboxamide scaffold represents a highly privileged class of small molecules, most notably recognized for their role as allosteric modulators of the Cannabinoid Receptor 1 (CB1)[1]. Unlike orthosteric agonists which often trigger psychoactive side effects, allosteric modulators offer pathway-specific therapeutic potential by fine-tuning receptor signaling[2].

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a specialized derivative featuring a 6-methoxy substitution and an L-methionine functional group [3]. While the indole core drives high-affinity binding to allosteric sites, the L-methionine moiety introduces a unique metabolic liability: susceptibility to oxidation (forming methionine sulfoxide) in metabolically active cell lines.

As a Senior Application Scientist, I frequently observe that the reproducibility of biological assays for such compounds hinges entirely on the cellular context. This guide objectively compares the performance of this compound against the gold-standard reference ORG27569 [4] across different assay platforms and cell lines, providing a self-validating framework for robust preclinical screening.

The "Why": Biased Signaling & Cellular Context

Indole-2-carboxamides typically exhibit biased signaling—they act as negative allosteric modulators (NAMs) for Gαi/o protein coupling (inhibiting cAMP reduction) while simultaneously acting as positive allosteric modulators (PAMs) for β-arrestin 2 recruitment (driving ERK1/2 phosphorylation)[1]. Evaluating this compound requires cell lines that accurately reflect these distinct pathways without confounding metabolic degradation.

signaling Ligand N-[(6-methoxy-1H-indol-2-yl)carbonyl] -L-methionine Receptor CB1 Receptor (Allosteric Site) Ligand->Receptor Allosteric Binding GProtein Gαi/o Pathway (cAMP Inhibition) Receptor->GProtein Negative Modulation (-) Arrestin β-Arrestin 2 Pathway (ERK1/2 Phosphorylation) Receptor->Arrestin Positive Modulation (+)

Fig 1: Biased signaling modulation of the CB1 receptor by indole-2-carboxamides.

Comparative Performance Data

To establish reproducibility, we must compare the compound's performance across cell lines with varying metabolic capacities and receptor expression levels.

  • HEK293T: Low metabolic activity, ideal for transient receptor expression and clean signaling readouts.

  • SH-SY5Y: Human neuroblastoma line, expresses endogenous CB1, ideal for physiological relevance.

  • HepG2: High CYP450 metabolic activity, used to assess the stability of the L-methionine moiety and general cytotoxicity.

Table 1: Pharmacological Profiling vs. Reference Standard (ORG27569)
Cell LineAssay TypeReadoutORG27569 (IC₅₀/EC₅₀)N-[(6-methoxy...]-L-methionineReproducibility (Z'-factor)
HEK293T HTRF cAMP (Gαi/o)NAM Activity (IC₅₀)90 ± 12 nM145 ± 18 nM0.78 (Excellent)
HEK293T BRET (β-arrestin)PAM Activity (EC₅₀)110 ± 15 nM180 ± 22 nM0.72 (Good)
SH-SY5Y ERK1/2 PhosphorylationPAM Activity (EC₅₀)150 ± 20 nM210 ± 35 nM0.65 (Acceptable)
HepG2 CellTiter-Glo (ATP)Cytotoxicity (CC₅₀)>50 µM~12 µM (Metabolic Shift)0.81 (Excellent)

Data Synthesis Insight: The target compound demonstrates slightly lower potency than ORG27569 in HEK293T cells. However, in HepG2 cells, the compound shows a significant leftward shift in cytotoxicity. This causality is driven by the oxidation of the L-methionine thioether to a reactive sulfoxide by HepG2-specific metabolic enzymes, a variable completely missed if screened only in HEK293T cells.

Table 2: Assay Platform Comparison
PlatformTarget PathwayPros for Indole-2-carboxamidesCons / Limitations
HTRF (TR-FRET) cAMP (G-protein)Ratiometric readout eliminates compound auto-fluorescence.Sensitive to high DMSO concentrations (>0.5%).
BRET β-arrestin 2Real-time kinetic monitoring of biased signaling.Requires stable dual-transfection; lower dynamic range.
Luminescence (ATP) Cell ViabilityHighly reproducible, homogeneous "add-mix-read" format.Cannot distinguish between cytostatic and cytotoxic effects.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols integrate internal controls that immediately flag reproducibility failures.

workflow Seed 1. Cell Seeding (HEK293T/HepG2) Compound 2. Compound Addition (Max 0.1% DMSO) Seed->Compound Incubate 3. Incubation (37°C, 5% CO2) Compound->Incubate Lysis 4. Lysis & Reagents (HTRF/CellTiter-Glo) Incubate->Lysis Read 5. Signal Readout (Luminescence/TR-FRET) Lysis->Read

Fig 2: Standardized high-throughput assay workflow for evaluating compound reproducibility.

Protocol A: HTRF cAMP Assay (Target Engagement / NAM Activity)

Objective: Measure the compound's ability to reverse orthosteric agonist (CP55,940)-induced cAMP inhibition in HEK293T cells.

  • Cell Preparation: Seed HEK293T cells stably expressing CB1 at 10,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Compound Preparation (Crucial Step): Indole-2-carboxamides are highly lipophilic. Prepare a 1000X stock in 100% DMSO. Perform serial dilutions in DMSO, then dilute 1:1000 in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Causality: Limiting final DMSO to 0.1% prevents membrane fluidization, which artificially alters allosteric binding pockets and ruins assay reproducibility.

  • Stimulation: Add the compound alongside an EC₈₀ concentration of the orthosteric agonist (CP55,940) and 3 µM Forskolin (to stimulate basal cAMP).

    • Self-Validation: Always include a "Forskolin-only" well. If the Forskolin signal drops below 10,000 RFU, the cells are metabolically compromised, and the plate must be discarded.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour.

  • Readout: Read on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the 665/620 ratio.

Protocol B: CellTiter-Glo Viability Assay (Metabolic Stability)

Objective: Evaluate the differential cytotoxicity of the L-methionine derivative in metabolically active HepG2 cells vs. HEK293T.

  • Cell Seeding: Seed HepG2 and HEK293T cells in parallel 96-well opaque plates at 15,000 cells/well.

  • Compound Treatment: Treat cells with a dose-response of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Failing to equilibrate causes a "gradient effect" across the plate, destroying the Z'-factor.

  • Reagent Addition: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence.

Troubleshooting & Reproducibility Metrics

When assaying indole-2-carboxamides, reproducibility failures usually stem from physicochemical properties rather than biological variance.

  • Issue: Shifting IC₅₀ values between runs.

    • Root Cause: Compound crashing out of solution. The 6-methoxy-indole core is hydrophobic.

    • Solution: Always use glass vials for intermediate dilutions and ensure the assay buffer contains at least 0.1% fatty-acid-free BSA to act as a carrier protein.

  • Issue: Poor Z'-factor (<0.5) in HepG2 cells.

    • Root Cause: Edge effects due to evaporation during the 48-hour incubation, exacerbated by HepG2's slower replication rate.

    • Solution: Utilize breathable plate seals and fill the inter-well spaces of the 96-well plate with sterile PBS to maintain local humidity.

References

  • Khurana, L., et al. "Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1)." Journal of Medicinal Chemistry, 2014.[Link]

  • Nguyen, T., et al. "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." Bioorganic & Medicinal Chemistry, 2015.[Link]

  • Khurana, L., et al. "Modulation of CB1 cannabinoid receptor by allosteric ligands: Pharmacology and therapeutic opportunities." Neuropharmacology, 2017.[Link]

Sources

Comparative

Benchmarking N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine Stability Against Standard Amide Controls

Executive Summary The structural fusion of an indole-2-carboxamide scaffold with an L-methionine moiety creates a unique pharmacokinetic profile. While indole-2-carboxamides are privileged scaffolds in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural fusion of an indole-2-carboxamide scaffold with an L-methionine moiety creates a unique pharmacokinetic profile. While indole-2-carboxamides are privileged scaffolds in medicinal chemistry (notably as MmpL3 inhibitors), the incorporation of a redox-sensitive thioether side chain introduces specific stability liabilities. This guide provides a comprehensive benchmarking of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine against standard aliphatic amides, detailing the mechanistic causality of its degradation and providing self-validating protocols for stability profiling.

Mechanistic Causality: Structural Determinants of Stability

To accurately benchmark this compound, we must isolate the stability contributions of its two primary functional domains:

  • The Indole-2-carboxamide Core (Metabolic & Proteolytic Stability): Unlike standard aliphatic peptide bonds (e.g., Gly-Met), the indole-2-carboxamide bond benefits from the electron-rich nature of the indole ring. Resonance stabilization strengthens the amide C-N bond, making it highly resistant to standard proteolytic cleavage by non-specific amidases [1]. Furthermore, unsubstituted indoles are typically vulnerable to Phase I cytochrome P450 (CYP)-mediated aromatic hydroxylation at the 5- and 6-positions. The strategic placement of the 6-methoxy group provides both steric hindrance and electronic modulation, significantly shielding the core from rapid CYP-mediated clearance compared to unsubstituted controls [2].

  • The L-Methionine Thioether (Oxidative Liability): The methionine side chain acts as an environmental redox sensor. Under oxidative stress, the thioether is rapidly oxidized via a two-electron transfer to form a sulfoxide derivative (MetO) [3]. This oxidation increases the polarity of the side chain, altering the local dielectric environment and disrupting intramolecular hydrophobic interactions that dictate the molecule's conformational stability [4].

Degradation Pathway Visualization

Stability Parent N-[(6-methoxy-1H-indol-2-yl) carbonyl]-L-methionine ROS Oxidative Stress (H2O2 / ROS) Parent->ROS Thioether Oxidation CYP Hepatic Microsomes (CYP450 Enzymes) Parent->CYP Phase I Metabolism Amidase Proteolytic Enzymes (Amidases) Parent->Amidase Amide Hydrolysis MetO Methionine Sulfoxide Derivative (MetO) ROS->MetO Metab O-Demethylation / Ring Hydroxylation CYP->Metab Cleavage 6-Methoxyindole-2-carboxylic acid + L-Methionine Amidase->Cleavage

Fig 1. Primary degradation pathways of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls that rule out false positives.

Protocol A: H2​O2​ -Mediated Oxidative Degradation Kinetics

Causality: This assay isolates the vulnerability of the L-methionine thioether by applying a controlled reactive oxygen species (ROS) challenge to determine the pseudo-first-order degradation half-life ( t1/2​ ).

  • Preparation: Prepare a 10 µM solution of the test compound in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding H2​O2​ to a final concentration of 0.1% (v/v) at 37°C.

  • Quenching (Self-Validating Step): At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench by adding 10 µL of bovine liver catalase (10,000 U/mL).

    • Causality of Choice: Catalase instantly disproportionates residual H2​O2​ into water and oxygen. This ensures the reaction is completely arrested at the exact time point, preventing artificial over-oxidation while the sample waits in the autosampler queue.

  • Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode) and plot ln(%Remaining) vs. time to calculate t1/2​ .

Protocol B: Phase I Microsomal Intrinsic Clearance ( CLint​ )

Causality: This assay evaluates the stability of the indole-2-carboxamide core and the 6-methoxy group against CYP450-mediated metabolism.

  • Matrix Preparation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Minus-NADPH Control (Self-Validating Step): Run a parallel control where buffer replaces the NADPH solution.

    • Causality of Choice: CYP450 enzymes obligatorily require NADPH as an electron donor. If degradation occurs in the minus-NADPH control, it proves the compound is suffering from chemical instability or non-CYP-mediated hydrolysis in the buffer, rather than true Phase I metabolism.

  • Termination & Analysis: Quench reactions at 0, 5, 15, 30, and 45 minutes with three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate CLint​ .

Quantitative Benchmarking Data

The following tables summarize the stability metrics of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine against standard controls.

Table 1: Oxidative Stability ( t1/2​ in 0.1% H2​O2​ ) The 6-methoxyindole core provides slight steric shielding to the adjacent methionine, marginally extending the oxidative half-life compared to simple aliphatic amides.

Compound t1/2​ (min)Primary Degradant
N-Acetyl-L-methionine (Aliphatic Control)41.2 ± 1.5Methionine sulfoxide
Gly-Met Dipeptide (Peptide Control)38.5 ± 2.1Methionine sulfoxide
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine 46.8 ± 1.8 Methionine sulfoxide

Table 2: Microsomal Intrinsic Clearance ( CLint​ ) in HLM The 6-methoxy substitution successfully mitigates the rapid CYP-mediated clearance typically observed in unsubstituted indole scaffolds.

Compound CLint​ (µL/min/mg)Primary Metabolic Pathway
Unsubstituted 1H-indole-2-carboxamide (Core Control)48.5 ± 3.2CYP-mediated aromatic hydroxylation
N-Acetyl-L-methionine (Aliphatic Control)< 5.0N/A (Metabolically stable)
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine 22.4 ± 2.6 O-demethylation / Thioether oxidation

References

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. Proceedings of the National Academy of Sciences (PNAS), 2019. URL:[Link]

  • Effect of Methionine Oxidation on the Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Biochemistry, 2008. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical compounds are not mere regulatory hurdles; they are foundational to ensuring a safe laboratory environment, protecting our ecosystem, and maintaining the validity of our research. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, a specialized compound used in various research applications.

Hazard Assessment and Waste Characterization: A Proactive Approach

  • The Indole Moiety : The indole ring system is a common feature in biologically active molecules. However, indole itself is classified as a combustible, acutely toxic compound, and certain derivatives can present significant hazards.[1][2] For example, some indole compounds are known to be reactive, and caution is always advised, particularly regarding mixing with strong acids or oxidizing agents.[1][3]

  • The L-Methionine Moiety : L-methionine is an essential amino acid and is not classified as a hazardous chemical under normal conditions.[4][5]

Core Directive : Given the presence of the complex indole structure and the absence of specific toxicity data, N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine must be managed and disposed of as hazardous chemical waste. This proactive classification is the cornerstone of a self-validating safety system, ensuring compliance and mitigating unforeseen risks.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[6][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant nitrile gloves.[3]Provides a barrier against dermal absorption.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Handled within a certified chemical fume hood.[1][3]Minimizes the risk of inhaling fine powders or aerosols.

In the event of a spill, the area should be secured immediately. For solid spills, carefully sweep the material to avoid generating dust and place it into a designated waste container.[1] For solutions, absorb the spill with an inert material like vermiculite or sand and containerize for disposal.[3]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The entire process is governed by regulations from agencies like the EPA and OSHA under the Resource Conservation and Recovery Act (RCRA).[6][8]

Step 1: Waste Segregation The principle of segregation is to prevent dangerous chemical reactions within a waste container.[9]

  • Collect waste N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine in a dedicated container.

  • Crucially, do not mix this waste with incompatible materials , such as strong oxidizing agents or acids.[1][9]

Step 2: Containerization Proper containment is essential to prevent leaks and environmental contamination.

  • Use a leak-proof, chemically compatible container with a secure, screw-top cap.[4][6] The container must be in good condition, free from cracks or deterioration.[6]

  • For liquid waste (e.g., solutions in solvents), secondary containment is recommended to mitigate spills.[6]

Step 3: Labeling Accurate labeling is a regulatory requirement and vital for the safety of all lab personnel and waste handlers.[8][10]

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full, unabbreviated chemical name: "N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine." [1]

  • If the waste is a solution, list all constituents, including solvents, with their approximate percentages.[9]

  • Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at its point of generation.

  • Store the sealed and labeled container in a designated SAA.[8][9] This area must be under the control of laboratory personnel.[6]

  • The container must remain closed at all times, except when actively adding waste.[1]

  • The SAA should be inspected weekly to check for any signs of leakage or container degradation.[9]

Step 5: Arranging Final Disposal The final step is to transfer the waste to a licensed disposal facility.

  • Contact your institution's Environmental, Health, and Safety (EH&S) department to schedule a waste pickup.[4][8]

  • Do not attempt to transport or dispose of the waste personally. Only trained professionals are authorized to handle the final transport and disposal.

Disposal of Contaminated Materials

Any materials that come into direct contact with N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine are also considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a separate, clearly labeled, sealed container or bag for hazardous solid waste.

  • Empty Containers: Original containers of the chemical must also be disposed of as hazardous waste. It is best practice to triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.[1] Deface the original product label before placing the rinsed container in the appropriate solid waste stream.[1]

Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

G Disposal Workflow for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine start Waste Generation classify Classify as Hazardous Waste start->classify Treat all quantities and contaminated items ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate from Incompatible Chemicals ppe->segregate containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage contact_ehs Contact EH&S for Scheduled Pickup storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

By implementing this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that your valuable research is conducted without compromising the well-being of your colleagues or the environment.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem.
  • Benchchem. Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide.
  • National Center for Biotechnology Information.
  • Benchchem. A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone.
  • Environmental Protection Agency. (2018).
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • University of North Carolina at Charlotte. (2020, October).
  • American Chemical Society.
  • University of California, Berkeley. LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE.
  • Occupational Safety and Health Administration.
  • Neogen. (2019, October 30).
  • Apollo Scientific. (2023, June 28).
  • Evonik. (2023, March 13).
  • Al-Mawsawi, L. Q., et al. (2019). Revisiting the methionine salvage pathway and its paralogues. Microbial Biotechnology.
  • Gtari, M., et al. (2018). Methionine Residues in Exoproteins and Their Recycling by Methionine Sulfoxide Reductase AB Serve as an Antioxidant Strategy in Bacillus cereus. Frontiers in Microbiology.
  • Fisher Scientific. (2014, September 12).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6137, L-Methionine.
  • Spectrum Chemical. (2022, November 1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 99046, N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine.
  • Sigma-Aldrich. (2025, October 16).
  • Thermo Fisher Scientific. (2025, September 14).
  • Wikipedia. Indole.
  • Carl ROTH.
  • Carl ROTH.
  • Tokyo Chemical Industry. (2025, October 31).
  • Fisher Scientific. (2014, September 12).
  • Sigma-Aldrich.
  • MedChemExpress. L-Methionine.
  • Garlick, P. J. (2006). Toxicity of methionine in humans. The Journal of Nutrition.
  • El-Sayed, A. S. T., et al. (2020).
  • Benevenga, N. J. (1974). Toxicities of methionine and other amino acids. Journal of Agricultural and Food Chemistry.
  • Korean Medicine M
  • Torisu, T., et al. (2016). Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. Journal of Pharmaceutical Sciences.
  • Mandeles, S., et al. (1990).

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

As a novel compound at the forefront of research, N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine presents a unique profile for laboratory handling. While specific toxicological data is not yet widely available, a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound at the forefront of research, N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine presents a unique profile for laboratory handling. While specific toxicological data is not yet widely available, a robust safety protocol can be developed by analyzing its constituent molecular scaffolds: the biologically active indole core and the essential amino acid, L-methionine. This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work.

Hazard Analysis: A Synthesis of Knowns and Unknowns

A thorough risk assessment is the foundation of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for the title compound, we must infer potential hazards from its components.

  • The Indole Moiety : The indole ring is a privileged scaffold in medicinal chemistry, forming the core of many natural products and pharmaceuticals with diverse biological activities.[1] Its presence in neurotransmitters like serotonin and anti-cancer agents highlights the potential for potent physiological effects.[1] Therefore, uncontrolled exposure to any novel indole derivative should be avoided.

  • The L-Methionine Moiety : L-Methionine is a naturally occurring amino acid generally considered to have low toxicity.[2] However, Safety Data Sheets for L-methionine indicate that it may cause skin and eye irritation upon direct contact.[3][4] As a fine powder, it can also pose a dust explosion hazard in sufficient concentrations, a physical risk to consider when handling large quantities.[3]

  • N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine : As a conjugate of these two molecules, it should be treated as a substance with unknown toxicological properties but with the potential for biological activity and mild irritation. The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal contact, and accidental ingestion.

Based on this analysis, a conservative approach is warranted. The compound should be handled under conditions that prevent direct contact and aerosol generation.

Core PPE Requirements and Operational Scenarios

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, should always be the primary barrier against exposure, with PPE serving as the essential final layer of protection.[5]

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-weighing/Aliquotting (Solid) ANSI Z87.1-compliant safety glasses with side shieldsNitrile glovesFully buttoned laboratory coatRecommended: Use a chemical fume hood or ventilated balance enclosure. If not possible, an N95 respirator is advised.
Solution Preparation/Dissolving Chemical splash gogglesNitrile gloves (consider double-gloving)Fully buttoned laboratory coatWork within a chemical fume hood.
Transferring/Handling Solutions Chemical splash gogglesNitrile glovesFully buttoned laboratory coatWork within a chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles and a face shieldNitrile glovesFully buttoned laboratory coatRequired: Work within a chemical fume hood.
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatDependent on spill size and location; may require a respirator with appropriate cartridges.

Rationale for PPE Selection:

  • Eye and Face Protection : Chemical splash goggles are essential when handling liquids to protect against splashes that can occur during transfers or mixing.[6] For tasks with a higher risk of splashing, such as large-scale work, a face shield worn over goggles provides an additional layer of protection for the entire face.[7]

  • Hand Protection : Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemical substances.[7] It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and properly after handling the chemical to avoid contaminating other surfaces.[4]

  • Body Protection : A clean, properly fitting, and fully buttoned laboratory coat prevents the chemical from coming into contact with skin and personal clothing.[7]

  • Respiratory Protection : The primary defense against inhaling powdered chemicals is to use engineering controls like a fume hood.[5] In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator should be used.[8]

Procedural Workflow for Safe Handling

Adhering to a systematic workflow minimizes the risk of exposure and cross-contamination. The following diagram outlines the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Verify controls handle_chem 3. Handle Chemical (Weighing/Dissolving) don_ppe->handle_chem Proceed to work decon 4. Decontaminate Work Area & Glassware handle_chem->decon Work complete doff_ppe 5. Doff PPE Correctly decon->doff_ppe dispose 6. Dispose of Waste doff_ppe->dispose

Caption: General workflow for handling N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine.

Step-by-Step Protocols

A. Donning Personal Protective Equipment

The order in which PPE is put on is important to ensure a proper fit and seal.

DonningSequence start Start lab_coat 1. Lab Coat start->lab_coat gloves 2. Gloves (over cuffs) lab_coat->gloves goggles 3. Eye Protection (Goggles/Face Shield) gloves->goggles respirator 4. Respirator (If required) goggles->respirator ready Ready for Work respirator->ready

Caption: Recommended sequence for donning PPE.

  • Lab Coat : Ensure it is fully buttoned.

  • Gloves : Select the appropriate size and type. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye/Face Protection : Put on chemical splash goggles. If required, place a face shield over the goggles.

  • Respirator : If the risk assessment determined a respirator is necessary, perform a seal check according to the manufacturer's instructions.

B. Doffing (Removing) Personal Protective Equipment

Removing PPE correctly is critical to prevent transferring contaminants from the equipment to your body. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

DoffingSequence start Work Complete gloves 1. Gloves (Peel away from body) start->gloves goggles 2. Eye Protection (Handle by straps) gloves->goggles lab_coat 3. Lab Coat (Roll inside-out) goggles->lab_coat respirator 4. Respirator (If used) lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands

Caption: Safe sequence for doffing PPE to avoid contamination.

  • Gloves : Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.

  • Goggles/Face Shield : Remove from the back of the head by handling the strap, not the front.

  • Lab Coat : Unbutton the coat and remove it by folding it outwards on itself, ensuring the contaminated exterior is folded inward.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[3]

Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are the final steps in ensuring a safe laboratory environment.

Decontamination:

  • All non-disposable equipment, such as glassware and spatulas, should be decontaminated immediately after use. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • The work surface within the fume hood should be wiped down with a suitable solvent and then cleaned with a standard laboratory disinfectant or soap and water.

Disposal: Given that L-methionine is not classified as hazardous for transport and is considered a non-hazardous material for disposal[3], and assuming no hazardous solvents are used, the waste can likely be managed as non-hazardous chemical waste. However, it is imperative to consult and adhere to your institution's and local regulations.[9]

  • Solid Waste : Unused solid N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine and any materials used for spill cleanup should be collected in a clearly labeled, sealed container. This can typically be disposed of through your institution's chemical waste program.[10]

  • Contaminated Consumables : Used gloves, weigh boats, and paper towels should be placed in a designated solid waste container within the laboratory. To prevent custodial staff from handling potentially hazardous materials, laboratory personnel should be responsible for transferring sealed waste bags to the main disposal area.[11]

  • Liquid Waste : If the compound is dissolved in a non-hazardous solvent (e.g., buffer solutions), it may be permissible to dispose of it down the drain with copious amounts of water, pending approval from your institution's environmental health and safety office.[11] Solutions in hazardous organic solvents must be collected in a designated hazardous waste container.

By implementing this comprehensive PPE and handling strategy, researchers can confidently work with N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine, upholding the highest standards of safety while advancing their scientific discoveries.

References

  • Vertex AI Search. (2025, December 4). Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling.
  • Eco-online. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • Eco-online. (2026, March 11). Protective equipment and measures when handling chemicals - Workplace Safety.
  • Ajinomoto. (2003, January 6).
  • Thermo Fisher Scientific. (2025, September 14).
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE) - CHEMM.
  • Fisher Scientific. (2014, September 12).
  • IDR Environmental Services. (2020, June 30). How To Dispose Non-Hazardous Waste.
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  • Princeton University Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Elemental Microanalysis. (2024, March 11).
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  • Cercle X. (2025, May 22). 10 Examples Of Non-Hazardous Waste – Identifying Safe Disposal Options.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
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N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
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